4-Nitrobenzoic acid-d2
Description
Propriétés
IUPAC Name |
2,6-dideuterio-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 4-Nitrobenzoic Acid-d2 in Modern Analytical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the primary application of 4-Nitrobenzoic acid-d2, a deuterated stable isotope-labeled compound, in advanced analytical research. Its principal role is as an internal standard in quantitative mass spectrometry-based assays, a technique known as isotope dilution mass spectrometry (IDMS). This method is pivotal for the accurate and precise quantification of its non-deuterated counterpart, 4-Nitrobenzoic acid, in complex biological and environmental matrices.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core utility of this compound lies in its near-identical chemical and physical properties to 4-Nitrobenzoic acid. The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing it to be distinguished by a mass spectrometer. However, its behavior during sample preparation, chromatography, and ionization is virtually the same as the endogenous analyte. This allows this compound to serve as a reliable internal benchmark, compensating for variations in sample extraction, matrix effects, and instrument response. The analyte concentration is determined by the ratio of the signal from the non-deuterated analyte to that of the deuterated internal standard.
Application in Quantitative Analysis of 4-Nitrobenzoic Acid
Table 1: Mass Spectrometry Parameters for 4-Nitrobenzoic Acid and this compound
| Parameter | 4-Nitrobenzoic Acid (Analyte) | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 166.0 | 168.0 |
| Product Ion (m/z) | 122.0 | 124.0 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | -15 | -15 |
| Cone Voltage (V) | -30 | -30 |
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Protocols
The following is a representative protocol for the quantification of 4-Nitrobenzoic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 4-Nitrobenzoic acid and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the 4-Nitrobenzoic acid stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into the blank biological matrix to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
-
Acquire data using the LC-MS/MS parameters outlined in Tables 1 and 2.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of 4-Nitrobenzoic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the quantitative analysis process.
Caption: Experimental workflow for the quantification of 4-Nitrobenzoic acid.
Caption: Logical relationship of components in isotope dilution mass spectrometry.
Conclusion
This compound is an indispensable tool for researchers requiring high-quality, reliable quantitative data for 4-Nitrobenzoic acid. Its use as an internal standard in isotope dilution mass spectrometry minimizes analytical variability, leading to highly accurate and precise results. The methodologies described in this guide, while representative, provide a solid foundation for the development and validation of specific assays in diverse research and drug development settings.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of Deuterated 4-Nitrobenzoic Acid
This guide provides a comprehensive overview of the synthesis and purification of deuterated 4-Nitrobenzoic acid, a critical labeled compound in pharmaceutical research and development. The strategic incorporation of deuterium (B1214612) can alter the pharmacokinetic profiles of drug candidates, and this document outlines the key methodologies for its synthesis, purification, and characterization.
Introduction to Deuterated 4-Nitrobenzoic Acid
Deuterated 4-Nitrobenzoic acid, such as 4-Nitrobenzoic acid-d4, is an isotopically labeled version of 4-Nitrobenzoic acid where hydrogen atoms on the aromatic ring are replaced with deuterium.[1] These labeled compounds are invaluable as internal standards in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] They are also used in metabolic studies and to investigate reaction mechanisms.[4][5] The key advantage of deuterium labeling lies in the kinetic isotope effect, where the stronger Carbon-Deuterium (C-D) bond compared to a Carbon-Hydrogen (C-H) bond can slow down metabolic processes, potentially improving a drug's half-life and reducing toxic metabolites.[6]
4-Nitrobenzoic acid-d4 is specifically used in the synthesis of anti-Trypanosoma cruzi agents for treating Chagas disease.[7][][9]
Synthesis of Deuterated 4-Nitrobenzoic Acid
The most prevalent synthetic strategy for producing 4-Nitrobenzoic acid-d4 involves the nitration of a pre-deuterated benzoic acid precursor.[1] An alternative, though less common, route is the oxidation of deuterated 4-nitrotoluene (B166481) (e.g., 4-nitrotoluene-d7).[1][10] The choice of method depends on the availability of deuterated starting materials and desired isotopic purity.
Primary Synthetic Pathway: Nitration of Benzoic Acid-d5
This approach consists of two main stages: the deuteration of benzoic acid followed by the nitration of the resulting deuterated benzoic acid.
Stage 1: Deuteration of Benzoic Acid
A common method for deuterating aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O).[6][11] Transition metal catalysts can also be employed to facilitate hydrogen-deuterium exchange.[5][12]
Stage 2: Nitration of Benzoic Acid-d5
The deuterated benzoic acid then undergoes electrophilic aromatic nitration. The carboxyl group is a meta-directing group, but under the reaction conditions, the nitro group is introduced primarily at the para position.[1]
References
- 1. 4-Nitrobenzoic Acid-d4 (171777-66-5) for sale [vulcanchem.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR102285437B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. 4-NITROBENZOIC-D4 ACID | 171777-66-5 [chemicalbook.com]
- 10. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Nitrobenzoic Acid-d2: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrobenzoic acid-d2, a deuterated form of 4-Nitrobenzoic acid. This document details its chemical properties, outlines a general synthetic approach, and explores its applications, particularly within the realms of scientific research and pharmaceutical development. Given the limited specific data for the d2 variant, information on the non-deuterated form is included for comparative purposes, serving as a proxy for potential characteristics.
Core Chemical and Physical Data
Deuterium-labeled compounds are critical tools in various scientific disciplines, offering a non-radioactive method for tracing molecular fates and serving as superior internal standards in analytical assays. The substitution of hydrogen with deuterium (B1214612) imparts a greater mass, which is readily distinguishable in mass spectrometry, without significantly altering the chemical reactivity of the molecule.
| Property | 4-Nitrobenzoic-2,6-d2 acid | 4-Nitrobenzoic acid |
| CAS Number | 117868-95-8 | 62-23-7 |
| Molecular Formula | C7H3D2NO4 | C7H5NO4 |
| Molecular Weight | 169.13 g/mol | 167.12 g/mol |
| Appearance | Pale yellow solid (predicted) | Pale yellow solid.[1] |
| Melting Point | Not available | 239-242 °C |
| Solubility | Not available | Soluble in ethanol, ether, and acetone; sparingly soluble in water. |
Synthesis of 4-Nitrobenzoic Acid
General Experimental Protocol: Oxidation of 4-Nitrotoluene
This protocol describes a general method for the synthesis of 4-Nitrobenzoic acid. The synthesis of the d2-analog would likely involve the use of a deuterated precursor.
Materials:
-
4-Nitrotoluene
-
Sodium Dichromate
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, combine 4-nitrotoluene, sodium dichromate, and water.
-
While stirring, slowly add concentrated sulfuric acid. The addition is exothermic and should be controlled to maintain a safe reaction temperature.
-
After the addition is complete, heat the mixture to reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and dilute it with water to precipitate the crude 4-Nitrobenzoic acid.
-
Filter the crude product and wash it with water.
-
For purification, the crude product can be dissolved in a dilute sodium hydroxide (B78521) solution and then re-precipitated by the addition of a strong acid, such as sulfuric acid.
-
The purified 4-Nitrobenzoic acid is then filtered, washed with water, and dried.
Applications in Research and Drug Development
Deuterated compounds like this compound are invaluable in several areas of research and drug development.
-
Metabolic Studies: The deuterium label allows for the tracking of the metabolic fate of 4-Nitrobenzoic acid or derivative compounds within a biological system. By using techniques like mass spectrometry, researchers can identify and quantify metabolites, providing insights into the biotransformation pathways.
-
Internal Standards: One of the most significant applications of deuterated compounds is their use as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency but a different mass, which is precisely what a deuterated analog provides. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Logical Workflow: Use as an Internal Standard
The following diagram illustrates the general workflow for using a deuterated compound like this compound as an internal standard in a typical bioanalytical experiment.
Caption: General workflow for a bioanalytical assay.
Signaling Pathways
There is no specific information available in the searched results to suggest that 4-Nitrobenzoic acid or its deuterated analog directly participates in or modulates specific signaling pathways. Its primary utility in a research context, as suggested by the available information, is as a chemical intermediate and an analytical tool.
References
A Technical Guide to the Isotopic Purity and Enrichment of 4-Nitrobenzoic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and enrichment of 4-Nitrobenzoic acid-d2. Due to the limited availability of specific experimental data for this particular deuterated compound, this document outlines the general principles, synthesis, and analytical methodologies based on established practices for isotopically labeled compounds. The quantitative data presented is representative of typical specifications for commercially available deuterated fine chemicals.
Introduction
4-Nitrobenzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. The deuterated analogue, this compound, in which two hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612), is a useful tool in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug by influencing the rate of enzymatic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[1][2] This allows researchers to trace metabolic pathways, identify metabolites, and potentially develop drugs with improved pharmacokinetic profiles.[3][4][5]
Accurate determination of the isotopic purity and enrichment of this compound is critical for the reliability and interpretation of experimental results.[6] This guide details the common analytical techniques employed for this purpose and provides expected purity and enrichment levels.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the deuteration of a suitable precursor. A common strategy involves the H-D exchange of 4-Nitrobenzoic acid or a related intermediate in the presence of a deuterium source, such as deuterium oxide (D₂O), often with a catalyst.[7][8] Another approach is the decarboxylative deuteration of a corresponding dicarboxylic acid precursor.[9][10]
A generalized synthetic workflow is depicted below:
Isotopic Purity and Enrichment Data
The isotopic purity of this compound refers to the percentage of the compound that contains the desired number of deuterium atoms. Isotopic enrichment, on the other hand, specifies the percentage of deuterium at a particular labeled position.[11][12] Commercially available deuterated compounds typically exhibit high isotopic enrichment, often exceeding 98 atom % D.[13][14]
The following table summarizes representative quantitative data for this compound.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | HPLC, GC-MS |
| Isotopic Enrichment | ≥98 atom % D | ¹H NMR, ²H NMR, MS |
| Isotopic Purity (d2) | ≥95% | Mass Spectrometry (MS) |
| d0 Content | ≤1% | Mass Spectrometry (MS) |
| d1 Content | ≤4% | Mass Spectrometry (MS) |
Experimental Protocols
Detailed experimental protocols for the analysis of isotopic purity and enrichment are crucial for ensuring the quality of this compound. The two primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][15]
Determination of Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.[16] By comparing the integrals of the signals corresponding to the remaining protons with those of a known internal standard, the degree of deuteration can be accurately quantified. ¹H NMR is particularly useful for measuring residual proton signals, while ²H NMR can directly detect the deuterium nuclei.[17]
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid) and dissolve them in a deuterated solvent (e.g., DMSO-d6).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, enabling accurate integration.
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of this compound and the protons of the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the molar ratio and the known masses, determine the amount of residual protons in the this compound sample.
-
Calculate the isotopic enrichment based on the expected number of protons in the non-deuterated molecule.
-
Determination of Isotopic Purity by Mass Spectrometry
Mass spectrometry is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and thus the isotopic purity of the deuterated compound.[15] High-resolution mass spectrometry (HRMS) is often employed for its ability to resolve species with very close mass-to-charge ratios.[6]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
MS Analysis: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the relevant mass range.
-
Data Analysis:
-
Identify the molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.).
-
Determine the relative abundance of each isotopologue from the peak intensities.
-
Correct for the natural abundance of ¹³C to accurately determine the contribution of each deuterated species.
-
Calculate the isotopic purity for the d2 species as the percentage of the d2 isotopologue relative to the sum of all isotopologues.
-
Visualization of Analytical and Application Workflows
Analytical Workflow for Isotopic Purity and Enrichment
The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.
Application in a Drug Metabolism Study
Deuterated compounds like this compound are frequently used as internal standards or tracers in drug metabolism studies. The diagram below illustrates a conceptual signaling pathway for its application.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 10. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 12. marketgrowthreports.com [marketgrowthreports.com]
- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Nitrobenzoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage protocols for 4-Nitrobenzoic acid-d2. While this document focuses on the deuterated isotopologue, the safety and handling procedures are based on the well-documented properties of 4-Nitrobenzoic acid, as their chemical behaviors are nearly identical. This information is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound for research and development purposes.
Physicochemical and Toxicological Data
Quantitative data for 4-Nitrobenzoic acid has been compiled to provide a clear reference for its physical and toxicological properties.
Table 1: Physical and Chemical Properties of 4-Nitrobenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [1][2][3] |
| Molecular Weight | 167.12 g/mol | [1][3] |
| Appearance | Pale yellow to yellowish crystalline powder | [1][2][3] |
| Melting Point | 237-242 °C (459-468 °F) | [2][4] |
| Boiling Point | Sublimes | [2] |
| Solubility | <0.1 g/100 mL in water at 26 °C. Soluble in alcohol, ether, acetone, and methanol. | [1][2] |
| Vapor Pressure | 0.00000253 mmHg | [1] |
| pKa (Acidity) | 3.41 (in water) | [2] |
Table 2: Toxicological Data of 4-Nitrobenzoic Acid
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 1960 mg/kg | Rat | [2][5][6] |
| LD50 (Dermal) | >200 mg/kg | Rabbit | [5] |
| Eye Irritation | Moderate irritation | Rabbit | [6] |
Hazard Identification and Safety Precautions
4-Nitrobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child. Therefore, stringent safety measures are imperative.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H341: Suspected of causing genetic defects.
-
H351: Suspected of causing cancer.
-
H361: Suspected of damaging fertility or the unborn child.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for handling large quantities.
Safe Handling and Experimental Workflow
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe laboratory practice.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Nitrobenzoic acid 98 62-23-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. carlroth.com [carlroth.com]
A Technical Guide to Commercial Suppliers of 4-Nitrobenzoic acid-d2 for Research Professionals
For researchers, scientists, and drug development professionals, sourcing high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This technical guide provides an in-depth overview of commercial suppliers of 4-Nitrobenzoic acid-d2, a valuable tool in various research applications, including metabolic studies and as an internal standard in analytical assays.
This guide offers a comparative summary of available this compound products, details on its applications, and a workflow for qualifying and implementing this deuterated standard in a research setting.
Commercial Supplier and Product Specifications
A survey of prominent chemical suppliers reveals several sources for this compound. The following table summarizes the key quantitative data for easy comparison of the products offered. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| CDN Isotopes | 4-Nitrobenzoic-2,6-d2 Acid | D-5618 | 117868-95-8 | 98 atom % D | - | Contact for details |
| Fisher Scientific (distributor for CDN Isotopes) | 4-Nitrobenzoic-2,6-D2 Acid | 30313499 | 117868-95-8 | 98 atom % D | min 98% | 0.05 g |
| Santa Cruz Biotechnology | This compound | sc-225522 | 117868-95-8 | - | - | Contact for details |
| Toronto Research Chemicals (TRC) | 4-Nitrobenzoic-d4 Acid | N493552 | - | - | - | 100 mg |
Note: Data is subject to change. Please verify with the supplier.
Experimental Protocols and Applications
Deuterated compounds like this compound are instrumental in pharmacokinetic and metabolic studies.[1][2][3] The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, potentially leading to improved safety and efficacy.[1][2] While specific experimental protocols for this compound are not extensively published, its primary application lies as an internal standard for the quantification of its non-deuterated counterpart in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Use as an Internal Standard in LC-MS:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-Nitrobenzoic acid (the analyte) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (the internal standard) in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Serially dilute the analyte stock solution to prepare a series of calibration standards at concentrations spanning the expected range of the study samples.
-
Spike a known amount of the internal standard stock solution into each calibration standard and quality control sample to achieve a constant final concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, urine), add the internal standard solution.
-
Perform protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto a suitable C18 reversed-phase HPLC column.[4][5]
-
Use a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid for optimal separation and ionization.[5]
-
Monitor the parent and product ions for both the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the study samples by interpolating their peak area ratios from the calibration curve.
-
Supplier and Compound Qualification Workflow
The following diagram illustrates a typical workflow for selecting a supplier and qualifying a new lot of a deuterated standard like this compound for use in a regulated research environment.
Caption: A workflow for sourcing and qualifying this compound.
This guide provides a foundational understanding for researchers seeking to procure and utilize this compound. By carefully selecting a supplier and conducting thorough in-house qualification, scientists can ensure the integrity of their research findings.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 5. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
Principle of kinetic isotope effect with 4-Nitrobenzoic acid-d2
An In-depth Technical Guide on the Principle of the Kinetic Isotope Effect with 4-Nitrobenzoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry and drug development for elucidating reaction mechanisms. It is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes.[1][2] The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). For deuterium (B1214612) substitution, this is given by KIE = kH/kD.[1]
This phenomenon arises from the difference in zero-point vibrational energies of bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[2][3] Consequently, if the C-H bond is broken in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed, indicating that the reaction proceeds slower with the deuterated substrate.[2]
The Primary KIE in the Oxidation of 4-Nitrotoluene (B166481)
The oxidation of 4-nitrotoluene to 4-nitrobenzoic acid is a fundamental transformation. A common method to probe the mechanism of such reactions is to study the KIE by replacing the hydrogens of the methyl group with deuterium (4-nitrotoluene-d3).
The reaction with an oxidant like acidic hexacyanoferrate(III) is believed to proceed through the formation of a benzylic radical in the rate-determining step.[4] This involves the homolytic cleavage of a C-H bond of the methyl group. The observation of a large primary KIE in this reaction provides strong evidence for this mechanism, as the C-H bond is indeed broken in the slowest step of the reaction.
Quantitative Data Summary
The following table summarizes the reported kinetic isotope effect for the oxidation of nitrotoluenes. This data is representative of the effect expected for the benzylic C-H bond cleavage in 4-nitrotoluene.
| Reaction | Oxidant | Temperature | kH/kD | Reference |
| Oxidation of Nitrotoluenes to Benzaldehydes | Acidic Hexacyanoferrate(III) | 50 °C | 6.2 | [4] |
Table 1: Kinetic Isotope Effect in the Oxidation of Nitrotoluenes.
Experimental Protocols
This section outlines a detailed methodology for determining the kinetic isotope effect in the oxidation of 4-nitrotoluene.
Materials and Reagents
-
4-nitrotoluene
-
4-nitrotoluene-d3 (synthesized or commercially procured)
-
Potassium hexacyanoferrate(III) (K3[Fe(CN)6])
-
Perchloric acid (HClO4)
-
Glacial acetic acid
-
Deionized water
-
2,4-Dinitrophenylhydrazine (2,4-DNP) solution
-
Nitrogen gas supply
Instrumentation
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or HPLC
-
pH meter
-
Standard laboratory glassware
Synthesis of 4-nitrotoluene-d3 (Illustrative)
Deuterated 4-nitrotoluene can be prepared via methods such as the reduction of 4-nitrobenzoyl chloride with a deuterium source like lithium aluminum deuteride, followed by appropriate workup. The isotopic purity should be confirmed by mass spectrometry and NMR spectroscopy.
Kinetic Measurement: Parallel Reactions
The KIE is determined by measuring the reaction rates of the protonated and deuterated substrates in separate, parallel experiments under identical conditions.
-
Solution Preparation:
-
Prepare stock solutions of 4-nitrotoluene and 4-nitrotoluene-d3 of known concentration in 80% (v/v) aqueous acetic acid.
-
Prepare a stock solution of potassium hexacyanoferrate(III) in deionized water.
-
Prepare a stock solution of perchloric acid.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions (substrate and acid in acetic acid, and the oxidant solution) to the desired reaction temperature (e.g., 50 °C) in a constant temperature water bath.
-
To initiate the reaction, add a known volume of the pre-heated oxidant solution to the substrate solution under a nitrogen atmosphere to prevent side reactions with atmospheric oxygen.
-
The final reaction mixture should have known concentrations of all reactants (e.g., [Substrate] = 5 x 10⁻³ M, [K₃Fe(CN)₆] = 5 x 10⁻⁴ M, [HClO₄] = 1.0 M in 80% aqueous acetic acid).[4]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by periodically withdrawing aliquots from the reaction mixture and quenching the reaction (e.g., by rapid cooling or addition of a reducing agent).
-
The concentration of the product, 4-nitrobenzaldehyde, can be determined. One method involves derivatization with 2,4-dinitrophenylhydrazine. The resulting 2,4-dinitrophenylhydrazone is a solid that can be filtered, dried, and weighed.[4] Alternatively, the disappearance of the oxidant or appearance of the product can be monitored using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the plot of product concentration versus time.
-
The rate constant (k) is then calculated from the rate law, which is first order in substrate, oxidant, and acid.[4]
-
This procedure is repeated for both the protonated (kH) and deuterated (kD) substrates.
-
The kinetic isotope effect is then calculated as the ratio kH/kD.
-
Visualizations: Mechanism and Workflow
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the oxidation of 4-nitrotoluene, highlighting the rate-determining C-H bond cleavage that gives rise to the primary kinetic isotope effect.
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the demanding fields of pharmaceutical research and drug development, the pursuit of accuracy and precision is paramount. This technical guide provides an in-depth exploration of deuterated internal standards, elucidating their fundamental principles, practical application, and demonstrable superiority in mitigating analytical variability. Through detailed experimental protocols, comparative data, and visual workflows, this document serves as a comprehensive resource for scientists seeking to implement best practices in their quantitative mass spectrometry assays.
The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards
The cornerstone of precise quantification in mass spectrometry is the use of an internal standard (IS). An ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection.[1] By adding a known amount of the IS to every sample, any physical or chemical variations that occur can be normalized by calculating the ratio of the analyte signal to the IS signal.[1]
Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms are replaced with deuterium (B1214612) (²H), a stable, non-radioactive isotope of hydrogen.[2][3] This subtle increase in mass allows the mass spectrometer to differentiate the deuterated standard from the native analyte based on their mass-to-charge ratios (m/z).[1] Crucially, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[4] This chemical equivalence is the foundation of Isotope Dilution Mass Spectrometry (IDMS), a technique widely regarded as the gold standard for quantitative analysis.[1][4]
The near-perfect chemical mimicry of deuterated standards ensures they co-elute with the analyte during chromatographic separation and experience the same degree of ionization efficiency, extraction recovery, and potential matrix effects.[2][4] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, urine), are a significant source of error in bioanalysis.[5] A deuterated internal standard experiences these effects to the same extent as the analyte, allowing for accurate correction and leading to more robust and reliable data.[5]
Advantages of Deuterated Internal Standards
The adoption of deuterated internal standards offers a multitude of advantages that directly contribute to the quality and reliability of quantitative data:
-
Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and matrix effects, deuterated standards significantly improve the accuracy and precision of the measurement.[4]
-
Improved Method Robustness: Assays utilizing deuterated standards are less susceptible to variations in experimental conditions, leading to more rugged and reproducible methods.
-
Correction for Matrix Effects: As they are chemically identical to the analyte, deuterated standards are the most effective tool for normalizing the unpredictable ion suppression or enhancement caused by complex biological matrices.[5]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5]
Quantitative Performance: A Comparative Overview
The tangible benefits of employing deuterated internal standards are most evident when comparing the performance of an assay with and without a SIL-IS, or when compared to a non-isotopically labeled (analog) internal standard. The following tables summarize typical validation data, illustrating the superior performance achieved with deuterated standards.
Table 1: Comparison of Bioanalytical Method Validation Parameters with Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy (% Bias) | ||
| Low QC (LQC) | -2.5% | -8.9% |
| Medium QC (MQC) | 1.8% | 5.2% |
| High QC (HQC) | -0.7% | -6.5% |
| Precision (%CV) | ||
| LQC | 3.1% | 12.4% |
| MQC | 2.5% | 9.8% |
| HQC | 1.9% | 11.2% |
| Linearity (r²) | >0.998 | >0.990 |
| Matrix Effect (%CV) | <5% | <20% |
Data is representative of typical performance and compiled from multiple sources for illustrative purposes.[2][4]
Table 2: Impact of Internal Standard on Accuracy in Complex Matrices (Pesticide Analysis in Cannabis) [6]
| Analyte | Without Internal Standard (Area Response Accuracy) | With Deuterated Internal Standard (Accuracy) |
| Pesticide A | 35% | 98% |
| Pesticide B | 162% | 103% |
| Mycotoxin X | 58% | 95% |
This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy in complex biological samples.[6]
Experimental Protocols
The successful implementation of deuterated internal standards requires a well-defined and validated experimental workflow. Below are detailed protocols for a typical bioanalytical assay for the therapeutic drug monitoring of an immunosuppressant in whole blood.
Sample Preparation: Protein Precipitation
This protocol outlines a common procedure for extracting a small molecule drug from a whole blood matrix.
-
Reagent Preparation:
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the deuterated IS stock solution to a final concentration of 100 ng/mL in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank whole blood.
-
-
Protein Precipitation Procedure:
-
To 50 µL of whole blood sample (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 100 µL of the working internal standard solution.[3]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and to precipitate proteins.[3]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
This protocol provides typical parameters for the analysis of the extracted samples by liquid chromatography-tandem mass spectrometry.
-
Liquid Chromatography (LC) System:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate the analyte from potential interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System:
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Instrument Settings: Optimize instrument parameters such as nebulizer gas, drying gas flow, and temperature according to the manufacturer's recommendations.
-
Visualizing Key Workflows and Concepts
To further clarify the principles and processes discussed, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: The parallel behavior of an analyte and its deuterated internal standard through the analytical process.
Caption: A decision pathway for internal standard selection in bioanalytical methods.
Conclusion
Deuterated internal standards represent the pinnacle of best practice in quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical workflow provides an unparalleled level of correction for the myriad sources of variability inherent in complex sample analysis.[1][4] For researchers, scientists, and drug development professionals, the investment in and proper implementation of deuterated internal standards is a critical step toward ensuring the generation of high-quality, reliable, and defensible data, ultimately accelerating the pace of research and development.
References
An In-depth Technical Guide to the NMR Spectral Data Interpretation of 4-Nitrobenzoic acid-d2
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-Nitrobenzoic acid-d2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are familiar with NMR spectroscopy. This document outlines the expected spectral features of the deuterated compound, supported by comparative data from its non-deuterated analogue, 4-Nitrobenzoic acid.
Introduction to 4-Nitrobenzoic acid and its Deuterated Analogue
4-Nitrobenzoic acid is an organic compound with the formula C₇H₅NO₄. It is a key intermediate in the synthesis of various pharmaceuticals and dyes. Deuterium-labeled compounds, such as this compound, are valuable tools in mechanistic studies, metabolic profiling, and as internal standards in quantitative analysis due to the distinct NMR properties of deuterium. In the context of this guide, this compound refers to the molecule where the acidic proton of the carboxylic acid and one of the aromatic protons have been substituted with deuterium.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted NMR spectral data for this compound, based on the known data for 4-Nitrobenzoic acid. The data for the non-deuterated compound was obtained from spectra recorded in DMSO-d6 at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d6
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| 8.33–8.30 | m | 2H | H-3, H-5 | Protons ortho to the nitro group. |
| 8.20–8.13 | m | 2H | H-2, H-6 | Protons ortho to the carboxyl group. |
| Absent | - | - | COOH | The acidic proton is replaced by deuterium. |
| Signal Reduced/Modified | - | - | Aromatic Proton | One aromatic signal will be absent, and the multiplicity of the adjacent proton will be simplified. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d6
| Chemical Shift (δ) ppm | Assignment | Notes |
| 166.27 | C=O | Carboxylic acid carbon. |
| 150.47 | C-4 | Carbon attached to the nitro group. |
| 136.89 | C-1 | Carbon attached to the carboxyl group. |
| 131.15 | C-3, C-5 | Carbons ortho to the nitro group. |
| 124.16 | C-2, C-6 | Carbons ortho to the carboxyl group. A slight upfield shift and potential signal broadening or splitting may be observed for the deuterated carbon due to the C-D coupling. |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is a suitable solvent for this compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
Acquisition Time: Approximately 2-3 seconds.
-
Spectral Width: A spectral width covering the range of -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Spectral Width: A spectral width covering the range of 0 to 200 ppm.
-
Visualization of the NMR Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the NMR spectral data of this compound.
Caption: Workflow for NMR Spectral Interpretation of this compound.
This comprehensive guide provides the necessary framework for understanding and interpreting the NMR spectra of this compound. By following the detailed protocols and referencing the provided data, researchers can confidently utilize this deuterated compound in their scientific endeavors.
References
An In-depth Technical Guide to the Mass Spectrum of 4-Nitrobenzoic Acid-d2
This guide provides a comprehensive analysis of the mass spectrum of 4-Nitrobenzoic acid-d2, tailored for researchers, scientists, and professionals in drug development. It details the anticipated fragmentation patterns, experimental protocols for analysis, and presents the data in a clear, structured format.
Introduction
4-Nitrobenzoic acid is a chemical intermediate with applications in various industrial syntheses. Its deuterated analog, this compound, where two deuterium (B1214612) atoms replace two hydrogen atoms on the aromatic ring, serves as a valuable internal standard for quantitative mass spectrometry (MS) studies. Understanding its mass spectrum is crucial for accurate quantification and qualitative identification. This document outlines the expected mass spectral characteristics of this compound, primarily under electron ionization (EI) conditions, and provides a framework for its analysis.
Predicted Mass Spectrum and Fragmentation
Upon electron impact, the this compound molecule will lose an electron to form a molecular ion, [M]•+. The mass-to-charge ratio (m/z) of this ion will be 169, reflecting the inclusion of two deuterium atoms (mass of C₇H₃D₂NO₄). The subsequent fragmentation of this molecular ion is expected to follow pathways similar to its non-deuterated counterpart.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Comments |
| 169 | Molecular Ion | [C₇H₃D₂NO₄]•⁺ | - | The parent ion. |
| 152 | [M - OH]⁺ | [C₇H₂D₂NO₃]⁺ | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| 139 | [M - NO]⁺ | [C₇H₃D₂O₂]⁺ | •NO | Loss of a nitric oxide radical. |
| 123 | [M - NO₂]⁺ | [C₇H₃D₂O₂]⁺ | •NO₂ | Loss of a nitro radical, a common fragmentation for nitroaromatic compounds. |
| 121 | [M - COOH]⁺ | [C₆H₃D₂NO₂]⁺ | •COOH | Loss of the carboxyl group. |
| 94 | [C₆H₃D₂]⁺ | [C₆H₃D₂]⁺ | CO₂, NO₂ | Phenyl cation with two deuterium atoms, resulting from the loss of both the carboxyl and nitro groups. |
| 78 | [C₆H₂D₂]•⁺ | [C₆H₂D₂]•⁺ | COOH, NO | A deuterated benzene (B151609) radical cation. |
The fragmentation process is initiated by the high-energy electrons in the EI source, which leads to the formation of the molecular ion. This ion then undergoes a series of unimolecular decompositions, resulting in the characteristic fragment ions listed in the table. The relative abundance of these ions will depend on their stability.
Below is a diagram illustrating the predicted fragmentation pathway of this compound.
Experimental Protocols
The following section details the methodologies for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like 4-Nitrobenzoic acid. Derivatization is often employed to increase volatility and improve chromatographic peak shape.
3.1.1. Sample Preparation and Derivatization
-
Standard Solution Preparation : Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Derivatization (Methylation) : To a 100 µL aliquot of the standard solution, add 50 µL of a methylating agent (e.g., diazomethane (B1218177) solution or (trimethylsilyl)diazomethane). The reaction is typically rapid and can be performed at room temperature. The resulting methyl ester (methyl 4-nitrobenzoate-d2) is more volatile.
-
Extraction : After derivatization, the sample can be diluted with a solvent like ethyl acetate (B1210297) for injection.
3.1.2. GC-MS Instrumental Parameters
Table 2: Typical GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Rate | 2 scans/sec |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly when derivatization is not desirable or when analyzing samples in complex matrices. Electrospray ionization (ESI) is a common ionization source for LC-MS.
3.2.1. Sample Preparation
-
Standard Solution Preparation : Dissolve this compound in a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filtration : Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.
3.2.2. LC-MS Instrumental Parameters
Table 3: Typical LC-MS Operating Conditions
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reverse-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 350 °C |
| Mass Range | m/z 50-500 |
The workflow for a typical mass spectrometry experiment is depicted in the diagram below.
Data Interpretation and Considerations
-
Isotopic Purity : The presence of a peak at m/z 167 (corresponding to the non-deuterated 4-Nitrobenzoic acid) would indicate incomplete deuteration of the standard. The relative intensities of the m/z 169 and 167 peaks can be used to determine the isotopic purity.
-
Matrix Effects : When analyzing samples in complex matrices, matrix components can interfere with the ionization of the analyte, leading to ion suppression or enhancement. The use of a deuterated internal standard like this compound helps to correct for these effects.
-
Adduct Formation in ESI : In electrospray ionization, adduct ions such as [M+Na]⁺ or [M+K]⁺ may be observed.[1] Using a mobile phase with an additive like formic acid can help to promote the formation of the desired [M-H]⁻ ion in negative mode.[1]
Conclusion
This guide provides a detailed theoretical and practical framework for understanding and obtaining the mass spectrum of this compound. By leveraging the known fragmentation patterns of similar compounds and adhering to established experimental protocols, researchers can confidently identify and quantify this important internal standard in their studies. The provided tables and diagrams serve as a quick reference for experimental setup and data interpretation.
References
The Pivotal Role of Isotopic Labeling in Unraveling Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Executive Summary
Isotopic labeling has emerged as an indispensable tool in the study of metabolic pathways, offering an unparalleled window into the dynamic and intricate network of biochemical reactions that sustain life. By introducing isotopically enriched substrates into biological systems, researchers can trace the fate of atoms through metabolic networks, thereby quantifying metabolic fluxes and identifying key nodes of regulation. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation methods central to the application of isotopic labeling in metabolic research and drug development. We delve into the core analytical techniques of mass spectrometry and nuclear magnetic resonance spectroscopy, present detailed experimental workflows, and showcase the power of this approach through quantitative data analysis and pathway visualization.
Core Principles of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The core principle involves the introduction of molecules into a biological system that have been enriched with stable (non-radioactive) isotopes, most commonly Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[2] These heavier isotopes act as tracers, and their incorporation into downstream metabolites can be detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The resulting distribution of these isotopes in various metabolites, known as the Mass Isotopomer Distribution (MID), provides a quantitative measure of the tracer's contribution to the metabolite pool. By analyzing the MIDs of numerous metabolites across a metabolic network, researchers can infer the relative activities of different metabolic pathways.
Analytical Techniques
The two primary analytical techniques for detecting and quantifying isotopically labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.1 Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In isotopic labeling studies, the incorporation of heavier isotopes results in a predictable mass shift in the metabolites, allowing for the differentiation between labeled and unlabeled molecules. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common platforms used. High-resolution mass spectrometers are essential for resolving different isotopologues.[3]
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the specific position of labeled atoms within a molecule (positional isotopomers).[4] While generally less sensitive than MS, NMR is non-destructive and can provide unique insights into the stereochemistry of metabolic reactions.[4][5] 13C and 1H NMR are the most common nuclei observed in metabolic studies.[6]
Experimental Design and Workflow
A well-designed isotopic labeling experiment is crucial for obtaining high-quality, interpretable data. The general workflow involves several key stages, from tracer selection to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR-Based Stable Isotope Resolved Metabolomics in Systems Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Synthetic Cathinones using 4-Nitrobenzoic acid-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit drug landscape is continuously evolving with the emergence of new psychoactive substances (NPS), among which synthetic cathinones, often referred to as "bath salts," represent a significant and challenging class of compounds. Accurate and robust quantitative analysis of these substances in biological matrices is crucial for clinical toxicology, forensic investigations, and understanding their pharmacokinetic profiles. This application note describes a validated method for the simultaneous quantification of three common synthetic cathinones—mephedrone, methylone, and MDPV—in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 4-Nitrobenzoic acid-d2 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby ensuring high accuracy and precision.
Analyte Information
Synthetic cathinones are β-keto analogues of amphetamine and act as central nervous system stimulants. Their primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters.
Experimental Protocols
Materials and Reagents
-
Analytes: Mephedrone, Methylone, MDPV (certified reference standards)
-
Internal Standard: this compound (certified reference standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Deionized water (18.2 MΩ·cm), Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges
Sample Preparation
A solid-phase extraction (SPE) procedure is employed to isolate the analytes from the urine matrix and reduce matrix effects.
-
Sample Pre-treatment: To 1 mL of urine sample, add 10 µL of the this compound internal standard working solution (1 µg/mL in methanol).
-
Acidification: Acidify the sample by adding 100 µL of 2% formic acid.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetate buffer (pH 6.0) followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: The specific precursor and product ions for each analyte and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following tables summarize the representative quantitative data for the analysis of synthetic cathinones using this compound as an internal standard. This data is illustrative and should be confirmed by individual laboratory validation.
Table 1: LC-MS/MS Parameters for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mephedrone | 178.1 | 145.1 | 15 |
| Methylone | 208.1 | 135.1 | 20 |
| MDPV | 276.2 | 124.1 | 25 |
| This compound | 170.1 | 124.0 | 18 |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Mephedrone | Methylone | MDPV |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
| LLOQ (ng/mL) | 1 | 1 | 1 |
| Accuracy (%) | 95 - 105 | 94 - 106 | 96 - 104 |
| Precision (%RSD) | < 10 | < 10 | < 10 |
| Recovery (%) | 85 - 95 | 82 - 93 | 88 - 97 |
| Matrix Effect (%) | 92 - 108 | 90 - 110 | 93 - 107 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of synthetic cathinones.
Caption: General signaling pathway of synthetic cathinones.
Application Note: Quantitative Analysis of 4-Nitrobenzoic Acid in Biological Matrices by Isotope Dilution Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Nitrobenzoic acid in biological matrices, such as plasma, using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs 4-Nitrobenzoic acid-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The method utilizes solid-phase extraction (SPE) for sample cleanup and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. This approach is ideal for applications in pharmaceutical drug development, toxicological studies, and clinical research where reliable measurement of 4-Nitrobenzoic acid is critical.
Introduction
4-Nitrobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. Accurate quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. Isotope Dilution Mass Spectrometry is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1] By introducing a known amount of an isotopically labeled version of the analyte, in this case, this compound, at the beginning of the analytical workflow, any sample loss or variability during extraction, derivatization, or ionization is accounted for. The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, thus serving as an ideal reference.[2]
Experimental Workflow
The overall experimental workflow for the quantification of 4-Nitrobenzoic acid using this compound as an internal standard is depicted below.
References
Application of 4-Nitrobenzoic Acid-d2 in Pharmacokinetic (PK) Studies
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Nitrobenzoic acid-d2 in pharmacokinetic (PK) studies. The primary application of this stable isotope-labeled compound is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of analytes in biological matrices.
Introduction to this compound in Pharmacokinetics
Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug discovery and development. In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate measurement of the drug and its metabolites in biological fluids is crucial. Deuterated internal standards are considered the gold standard for quantitative bioanalysis using LC-MS/MS. By having nearly identical physicochemical properties to the analyte of interest, this compound co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response.
The primary application of this compound is as an internal standard for the quantification of 4-Nitrobenzoic acid and its metabolites, or for other structurally related compounds. The metabolism of 4-Nitrobenzoic acid primarily involves the reduction of the nitro group to form 4-aminobenzoic acid (PABA), which can then be further metabolized. Another metabolic pathway is the conjugation with glycine (B1666218) to form 4-nitrohippuric acid.
Data Presentation
Due to the limited availability of public domain pharmacokinetic data for a drug specifically using this compound as an internal standard, this section presents representative data from a pharmacokinetic study of a structurally and metabolically related compound, 4-acetamidobenzoic acid (a metabolite of PABA), in pigs.[1][2] This data illustrates the typical pharmacokinetic parameters that can be accurately determined using a deuterated internal standard in a validated LC-MS/MS method.
Table 1: Representative Pharmacokinetic Parameters of 4-Acetamidobenzoic Acid in Pigs Following Oral Administration [1][2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 20 | 1530 ± 210 | 1.5 ± 0.3 | 4560 ± 780 | 1.42 |
| 40 | 3250 ± 450 | 1.8 ± 0.5 | 9870 ± 1230 | 1.25 |
| 80 | 6890 ± 980 | 2.1 ± 0.6 | 21450 ± 3100 | 0.85 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of a deuterated internal standard, such as this compound, for the analysis of a target analyte in a biological matrix like plasma. These protocols are based on established methods for similar analytes.[1][2]
Protocol 1: Plasma Sample Preparation using Protein Precipitation
This protocol is suitable for the extraction of small molecules from plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of an analyte using this compound as an internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by a re-equilibration step at the initial conditions.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for acidic compounds like 4-Nitrobenzoic acid.
-
Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both the analyte and this compound for quantification and confirmation.
Table 2: Example MRM Transitions for 4-Nitrobenzoic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Nitrobenzoic acid | 166.0 | 122.0 | -15 |
| This compound | 168.0 | 124.0 | -15 |
Note: These are theoretical values and must be optimized for the specific instrument and conditions used.
Mandatory Visualizations
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of 4-Nitrobenzoic Acid.
References
Method Development for Bioanalytical Assays Using 4-Nitrobenzoic acid-d2 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of 4-Nitrobenzoic acid in biological matrices using its deuterated analog, 4-Nitrobenzoic acid-d2, as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
4-Nitrobenzoic acid is an organic compound that serves as a precursor in the synthesis of various pharmaceuticals, including procaine (B135) and folic acid.[1] Its analysis in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. It effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2] Deuterated internal standards are chemically identical to the analyte and co-elute chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the analysis of 4-Nitrobenzoic acid using this compound as an internal standard. The data is based on established validation parameters for similar bioanalytical methods.
Table 1: Calibration Curve and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy of Calibrators | 85 - 115% |
| Precision of Calibrators (%CV) | ≤ 15% |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85 - 110% | 85 - 110% | 0.85 - 1.15 | 0.95 - 1.05 |
| High QC | 85 - 110% | 85 - 110% | 0.85 - 1.15 | 0.95 - 1.05 |
Experimental Protocols
Materials and Reagents
-
4-Nitrobenzoic acid (purity ≥ 98%)
-
This compound (isotopic purity ≥ 98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Nitrobenzoic acid and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Nitrobenzoic acid stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Aliquot 100 µL of the biological sample (blank, calibration standard, or study sample) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Transfer to an HPLC vial for analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 4-Nitrobenzoic acid 166.0 122.0 -15 This compound 168.0 124.0 -15 Note: Collision energies should be optimized for the specific instrument used.
Visualizations
Experimental Workflow
References
- 1. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of 4-Nitrobenzoic acid-d2 for Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of samples containing 4-Nitrobenzoic acid for analysis, utilizing 4-Nitrobenzoic acid-d2 as an internal standard. The inclusion of a deuterated internal standard is a critical component for accurate and precise quantification in bioanalytical methods, as it effectively compensates for variability during sample preparation and analysis.[1][2][3]
This document outlines three common and effective sample preparation techniques:
-
Protein Precipitation (PPT): A rapid and straightforward method for the removal of proteins from biological matrices.
-
Solid-Phase Extraction (SPE): A technique that provides cleaner extracts by utilizing a solid sorbent to isolate the analyte of interest.
-
Liquid-Liquid Extraction (LLE): A classic method that separates analytes based on their differential solubility in two immiscible liquid phases.
Protein Precipitation (PPT)
Protein precipitation is a widely used technique for the rapid cleanup of biological samples such as plasma and serum prior to LC-MS/MS analysis.[4][5][6] The addition of an organic solvent, like acetonitrile (B52724), disrupts the protein structure, causing them to precipitate out of solution.[4][5]
Experimental Protocol: Protein Precipitation of Plasma Samples
This protocol is adapted from a validated method for a structurally similar compound, 4-acetamidobenzoic acid, which also utilizes a deuterated internal standard.[7]
Materials:
-
Human plasma
-
4-Nitrobenzoic acid reference standard
-
This compound internal standard (IS) stock solution
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a predetermined amount of this compound internal standard working solution to each plasma sample (excluding double blanks).
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.
-
Mixing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for analysis.
Quantitative Data
The following table summarizes the expected performance characteristics of a bioanalytical method using protein precipitation with a deuterated internal standard, based on a validated method for a similar benzoic acid derivative.[7]
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | 89% to 98.57% |
| Precision (%RSD) | 2.11% to 13.81% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Recovery | >85% (Typical for PPT) |
| Matrix Effect | Minimal with deuterated IS |
Note: Data is based on a validated method for 4-acetamidobenzoic acid using a deuterated internal standard and protein precipitation with acetonitrile.[7] This serves as a representative example of expected performance.
Workflow Diagram
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique compared to protein precipitation, often resulting in cleaner extracts and reduced matrix effects.[8] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then selectively eluted. For acidic compounds like 4-Nitrobenzoic acid, a mixed-mode or a reversed-phase sorbent is often employed.
Experimental Protocol: Solid-Phase Extraction of Urine Samples
This protocol is a general procedure for the extraction of acidic drugs from urine, which can be adapted for 4-Nitrobenzoic acid.
Materials:
-
Urine sample
-
4-Nitrobenzoic acid reference standard
-
This compound internal standard (IS) stock solution
-
SPE cartridges (e.g., Mixed-mode Strong Anion Exchange or C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
Phosphate (B84403) buffer (pH 6)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add a predetermined amount of this compound IS. Dilute the sample with 1 mL of phosphate buffer (pH 6).
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Quantitative Data
The following table presents typical performance data for the SPE of acidic drugs from biological matrices.
| Parameter | Result |
| Recovery | 79.6% - 109% |
| Reproducibility (%RSD) | 0.06% - 1.12% |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 2.74 µg/mL |
Note: This data is based on the SPE of various acidic drugs from urine and serves as a representative example of expected performance.[8]
Workflow Diagram```dot
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in selecting a sample preparation technique based on the desired outcome.
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. clinichrom.com [clinichrom.com]
- 7. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Unraveling Reaction Mechanisms: 4-Nitrobenzoic Acid-d2 as a Precision Tracer
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical transformation is paramount. 4-Nitrobenzoic acid-d2, a stable isotope-labeled variant of 4-nitrobenzoic acid, emerges as a powerful tool for elucidating organic reaction mechanisms. By strategically replacing hydrogen atoms with deuterium (B1214612) on the aromatic ring, this tracer allows for the precise tracking of bond formations and cleavages, providing invaluable insights into reaction pathways and the nature of transition states.
The application of this compound as a tracer primarily revolves around the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of the deuterated and non-deuterated (protio) 4-nitrobenzoic acid, researchers can determine whether a specific carbon-hydrogen bond is broken in the rate-determining step of the reaction. A significant KIE (typically kH/kD > 2) suggests that the C-H bond is indeed broken in this critical step, providing strong evidence for a particular mechanistic pathway.
This application note will delve into the synthesis, experimental protocols, and data interpretation for utilizing this compound in mechanistic studies.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with acid-catalyzed hydrogen-deuterium exchange being a common approach.
Protocol 1: Acid-Catalyzed H/D Exchange for Synthesis of this compound
Materials:
-
4-Nitrobenzoic acid
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzoic acid in a minimal amount of D₂O.
-
Carefully add deuterated sulfuric acid (D₂SO₄) dropwise to the solution while stirring. The amount of D₂SO₄ should be catalytic.
-
Heat the mixture to reflux and maintain for 24-48 hours to allow for complete H/D exchange on the aromatic ring.
-
Monitor the reaction progress by taking small aliquots, quenching with water, extracting with diethyl ether, and analyzing by ¹H NMR to observe the disappearance of aromatic proton signals.
-
Once the exchange is complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice in a beaker.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the percentage of deuterium incorporation.
Application in Mechanistic Studies: A Hypothetical Case Study
Consider a hypothetical oxidation reaction where 4-nitrotoluene (B166481) is converted to 4-nitrobenzoic acid. To investigate whether the benzylic C-H bond cleavage is the rate-determining step, a kinetic isotope effect study can be performed using this compound as a product standard and by comparing the rates of oxidation of 4-nitrotoluene and its deuterated analog, 4-nitrotoluene-d3. However, for the purpose of illustrating the use of this compound as a tracer, we will focus on a hypothetical decarboxylation reaction.
Reaction: Decarboxylation of 4-Nitrobenzoic Acid
Mechanistic Question: Does the reaction proceed through a mechanism involving the cleavage of the C-C bond between the carboxyl group and the aromatic ring in the rate-determining step, or does it involve an initial protonation/deprotonation equilibrium? While decarboxylation of simple benzoic acids is not facile, this serves as an illustrative example. A more realistic scenario might involve a metal-catalyzed decarboxylative coupling.
Experimental Design: Two parallel reactions are set up under identical conditions:
-
Reaction A: 4-Nitrobenzoic acid
-
Reaction B: this compound (specifically, 2,3,5,6-d4)
The disappearance of the starting material is monitored over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Data Presentation
The rates of the reactions are determined by plotting the concentration of the reactant versus time and fitting the data to an appropriate rate law. The rate constants (kH for Reaction A and kD for Reaction B) are then used to calculate the kinetic isotope effect.
| Reaction Component | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 4-Nitrobenzoic acid | kH | \multirow{2}{*}{kH/kD} |
| This compound | kD |
Interpretation of Results:
-
kH/kD ≈ 1 (No KIE): This would suggest that the C-H (or C-D) bonds on the aromatic ring are not broken in the rate-determining step.
-
kH/kD > 1 (Normal KIE): A primary kinetic isotope effect would not be expected for the decarboxylation itself, as no C-H bond is broken. However, a secondary KIE might be observed.
-
kH/kD < 1 (Inverse KIE): An inverse KIE could indicate a change in hybridization at the carbon atom bearing the deuterium, from sp² to sp³, in the transition state. This might suggest the formation of an intermediate where the aromaticity is disrupted.
Experimental Protocols for Mechanistic Studies
Protocol 2: General Procedure for a Kinetic Isotope Effect Study
Materials:
-
4-Nitrobenzoic acid
-
This compound
-
Reaction solvent (e.g., an inert, high-boiling solvent)
-
Internal standard (a compound that does not react under the reaction conditions)
-
Reaction vessel (e.g., a three-necked flask with a condenser and temperature probe)
-
Thermostatically controlled heating source
-
Analytical instrument (e.g., HPLC or GC-MS)
Procedure:
-
Prepare stock solutions of 4-nitrobenzoic acid, this compound, and the internal standard in the reaction solvent of known concentrations.
-
In two separate reaction vessels, place the reaction solvent and bring it to the desired reaction temperature.
-
Initiate the reactions by adding a known volume of the respective reactant stock solution (4-nitrobenzoic acid to one vessel and this compound to the other) and the internal standard stock solution to each.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or adding a quenching agent).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining reactant relative to the internal standard.
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial rates or the rate constants (kH and kD) from the kinetic data.
-
Calculate the kinetic isotope effect (KIE = kH/kD).
Protocol 3: Determination of Deuterium Incorporation
Analytical Technique: Mass Spectrometry (MS)
Procedure:
-
Prepare a sample of the synthesized this compound.
-
Analyze the sample using a mass spectrometer (e.g., Electrospray Ionization - Mass Spectrometry, ESI-MS).
-
Obtain the mass spectrum of the deuterated compound.
-
Compare the molecular ion peak of the deuterated compound with the molecular ion peak of the non-deuterated 4-nitrobenzoic acid (C₇H₅NO₄, M.W. 167.12 g/mol ).
-
The mass shift will indicate the number of deuterium atoms incorporated. For example, 4-Nitrobenzoic acid-d4 would have a molecular weight of approximately 171.14 g/mol .
-
The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for a Kinetic Isotope Effect study.
Caption: Logical flow for interpreting Kinetic Isotope Effect values.
By employing this compound as a tracer and carefully designing and executing kinetic isotope effect studies, researchers can gain profound insights into the mechanisms of organic reactions. This knowledge is fundamental for optimizing reaction conditions, designing novel synthetic routes, and understanding biological processes at a molecular level.
Application Note: High-Performance Liquid Chromatography Method for the Separation of 4-Nitrobenzoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 4-Nitrobenzoic acid-d2. This deuterated analog is commonly employed as an internal standard in bioanalytical and pharmacokinetic studies of 4-Nitrobenzoic acid. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, coupled with mass spectrometric detection for high selectivity and sensitivity. This protocol is suitable for the accurate determination of this compound in various matrices.
Introduction
4-Nitrobenzoic acid is a compound of interest in various fields, including chemical synthesis and as a potential bioactive molecule.[1] Accurate quantification of 4-Nitrobenzoic acid in biological and environmental samples is crucial for research and development. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis to correct for matrix effects and variations in sample processing and instrument response.[2] This application note provides a detailed protocol for the chromatographic separation of this compound, which can be readily implemented in a laboratory setting.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
4-Nitrobenzoic acid (purity ≥98.5%)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade)
Instrumentation
-
HPLC or UPLC system equipped with a binary pump, autosampler, and column oven.
-
A mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation.[3][4] The conditions are optimized for the efficient elution and separation of this compound.
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C[5] |
| Detection | Negative Ion Electrospray Mass Spectrometry (ESI-) |
Mass Spectrometry Detection
For selective and sensitive detection, the mass spectrometer is operated in negative ion mode.[6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Ions (m/z) | |
| 4-Nitrobenzoic acid | 166.0 (deprotonated molecule) |
| This compound | 168.0 (deprotonated molecule) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Results and Discussion
The developed HPLC method provides a sharp and symmetrical peak for this compound. The retention time is expected to be very similar to that of the non-deuterated 4-Nitrobenzoic acid, with a slight potential shift depending on the specific column and conditions. The use of a C18 column with an acidic mobile phase ensures good retention and peak shape for the acidic analyte.[7] The addition of formic acid to the mobile phase is crucial for promoting ionization in the mass spectrometer.[3][4]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method.
| Analyte | Expected Retention Time (min) | m/z | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| 4-Nitrobenzoic acid | ~ 3.5 | 166.0 | < 5 µg/L[6] | < 15 µg/L |
| This compound | ~ 3.5 | 168.0 | < 5 µg/L | < 15 µg/L |
Experimental Workflow
Caption: Workflow for the quantitative analysis of 4-Nitrobenzoic acid using this compound as an internal standard.
Detailed Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
Similarly, prepare a stock solution and working standards for 4-Nitrobenzoic acid.
-
-
Sample Preparation (Example for Plasma):
-
To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Set up the HPLC and mass spectrometer according to the conditions outlined in the tables above.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Acquire data in the specified ionization and scan mode.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for 4-Nitrobenzoic acid and this compound.
-
Construct a calibration curve by plotting the peak area ratio of 4-Nitrobenzoic acid to this compound against the concentration of the 4-Nitrobenzoic acid standards.
-
Determine the concentration of 4-Nitrobenzoic acid in the samples from the calibration curve.
-
Conclusion
The described HPLC method provides a straightforward and effective means for the separation and quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories. The coupling with mass spectrometric detection ensures high selectivity and sensitivity, making it an ideal choice for demanding applications in drug development and bioanalysis where deuterated internal standards are essential for accurate quantification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 5. HPLC determination of 4-methyl-3-nitro-benzoic acid in mouseserum...: Ingenta Connect [ingentaconnect.com]
- 6. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
Application Note: High-Precision Quantification Using a Deuterated Internal Standard with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the accurate quantification of a target analyte in a complex matrix, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis, as it effectively corrects for variability during sample preparation, chromatography, and ionization.[1][2] This method, known as isotope dilution mass spectrometry (IDMS), offers high precision and accuracy, which is critical for applications in pharmacokinetics, toxicology, and clinical research.[3][4] This note covers the underlying principles, a step-by-step experimental protocol, data analysis, and presentation.
Principle of the Method: Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard, IS) to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[4][5] The deuterated internal standard is chemically identical to the analyte but has a different mass due to the replacement of one or more hydrogen atoms with deuterium.[1]
Because the analyte and the deuterated IS have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[1][6] Any loss of analyte during sample processing or fluctuations in instrument response will affect the IS to the same extent.[5] The mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge (m/z) ratio.[3]
Quantification is therefore based on the ratio of the analyte's detector response to the IS's detector response, rather than the absolute response of the analyte.[5] This ratio is directly proportional to the concentration of the analyte. By creating a calibration curve that plots the response ratio against the concentration of the analyte in standards with known concentrations, the concentration of the analyte in unknown samples can be accurately determined.[7]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol
This protocol outlines a general procedure for the quantification of a small molecule drug ("Analyte X") in human plasma.
Materials and Reagents
-
Analyte X certified reference standard
-
Deuterated Analyte X (Analyte X-d4) internal standard
-
LC-MS grade methanol, acetonitrile (B52724), water, and formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Volumetric flasks, pipettes, and microcentrifuge tubes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X-d4 and dissolve in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the Analyte Stock Solution with 50:50 methanol:water to create solutions for calibration standards and QCs.
-
IS Working Solution (100 ng/mL): Dilute the IS Stock Solution with methanol. This solution will be used to spike all samples.
Preparation of Calibration Curve and QC Samples
-
Calibration Standards: Prepare a set of at least six non-zero calibration standards by spiking appropriate amounts of the Analyte Working Solutions into blank human plasma.[8][9] The range should cover the expected concentrations of the unknown samples.[9]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate Analyte Stock Solution weighing to ensure accuracy.[8]
Table 1: Example Preparation of Calibration Standards and QC Samples
| Sample ID | Analyte Conc. (ng/mL) | Blank Plasma (µL) | Analyte Working Sol. (µL) | IS Working Sol. (100 ng/mL) (µL) |
| Blank | 0 | 100 | 0 | 0 |
| Zero | 0 | 100 | 0 | 10 |
| CAL 1 (LLOQ) | 1 | 90 | 10 of 10 ng/mL | 10 |
| CAL 2 | 5 | 90 | 10 of 50 ng/mL | 10 |
| CAL 3 | 20 | 90 | 10 of 200 ng/mL | 10 |
| CAL 4 | 50 | 90 | 10 of 500 ng/mL | 10 |
| CAL 5 | 100 | 90 | 10 of 1000 ng/mL | 10 |
| CAL 6 (ULOQ) | 200 | 90 | 10 of 2000 ng/mL | 10 |
| QC Low | 3 | 90 | 10 of 30 ng/mL | 10 |
| QC Mid | 75 | 90 | 10 of 750 ng/mL | 10 |
| QC High | 150 | 90 | 10 of 1500 ng/mL | 10 |
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and common method for extracting small molecules from plasma.[10]
-
Aliquot: Pipette 100 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except the blank.
-
Precipitate: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
Data Analysis and Calculations
-
Peak Integration: Integrate the peak areas for the specified MRM transitions for both the analyte and the internal standard in all injections (blanks, standards, QCs, and unknowns).
-
Calculate Response Ratio: For each injection (excluding blanks), calculate the Response Ratio:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct Calibration Curve:
-
Plot the Response Ratio (y-axis) versus the nominal concentration of the analyte (x-axis) for the calibration standards.
-
Perform a linear regression analysis, typically using a 1/x or 1/x² weighting to account for heteroscedasticity.[11] The resulting equation will be in the form y = mx + c, where y is the response ratio and x is the concentration.
-
-
Calculate Unknown Concentrations:
-
For each unknown sample, use its calculated Response Ratio (y) and the regression equation from the calibration curve to solve for the concentration (x):
-
Concentration (x) = (Response Ratio - c) / m
-
Data Presentation
Quantitative results should be summarized in clear, structured tables.
Table 2: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 15,100 | 450,000 | 0.0336 | 1.05 | 105.0 |
| 5 | 76,500 | 455,000 | 0.1681 | 4.98 | 99.6 |
| 20 | 308,000 | 460,000 | 0.6696 | 20.15 | 100.8 |
| 50 | 755,000 | 452,000 | 1.6704 | 50.30 | 100.6 |
| 100 | 1,520,000 | 458,000 | 3.3188 | 99.85 | 99.9 |
| 200 | 3,050,000 | 461,000 | 6.6161 | 198.70 | 99.4 |
| Regression | y = 0.0332x + 0.0001 | R² = 0.9998 | Weighting: 1/x² |
Acceptance criteria for calibration standards are typically ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), which is ±20%.[8]
Table 3: Example QC and Unknown Sample Results
| Sample ID | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio | Calculated Conc. (ng/mL) | Accuracy / %CV |
| QC Low | 3.0 | 45,200 | 453,000 | 0.0998 | 2.99 | 99.7% |
| QC Mid | 75.0 | 1,130,000 | 455,000 | 2.4835 | 74.80 | 99.7% |
| QC High | 150.0 | 2,265,000 | 459,000 | 4.9346 | 148.60 | 99.1% |
| Unknown 1 | - | 550,000 | 451,000 | 1.2195 | 36.73 | - |
| Unknown 2 | - | 1,890,000 | 456,000 | 4.1447 | 124.84 | - |
Acceptance criteria for QC samples are typically that at least 67% of QCs must be within ±15% of their nominal values, with at least 50% at each concentration level meeting this criterion.[8]
Conclusion
The use of a deuterated internal standard in LC-MS/MS analysis is a robust and reliable method for accurate quantification of analytes in complex biological matrices. By compensating for variations in sample handling and instrument performance, this isotope dilution technique provides high-quality data essential for research, clinical diagnostics, and drug development. Adherence to a well-defined protocol for the preparation of standards, QCs, and samples, combined with appropriate data analysis, ensures the integrity and reproducibility of the results.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 8. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing 4-Nitrobenzoic acid-d2 for Robust Environmental Sample Analysis
Introduction
The accurate quantification of organic pollutants in environmental matrices is a critical task for ensuring environmental and public health. Many of these pollutants, such as acidic herbicides, industrial byproducts, and pharmaceuticals, are present at trace levels in complex sample matrices like water and soil. The use of an internal standard is paramount in analytical methods to compensate for variations in sample preparation, injection volume, and instrument response. 4-Nitrobenzoic acid-d2, a deuterated analog of 4-Nitrobenzoic acid, serves as an excellent internal standard for the analysis of a range of acidic and nitroaromatic environmental contaminants by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties closely mimic those of many target analytes, ensuring it behaves similarly throughout the analytical process, from extraction to detection. This co-elution and similar ionization behavior allow for the correction of matrix effects and other sources of analytical variability, leading to more accurate and precise results.
Key Applications
This compound is particularly suitable as an internal standard for the quantitative analysis of the following classes of environmental pollutants:
-
Nitroaromatic Compounds: Including explosives and their degradation products.
-
Acidic Herbicides: Such as phenoxyacetic acids and other acidic pesticides.
-
Pharmaceuticals and Personal Care Products (PPCPs): Specifically, acidic drugs and their metabolites.
-
Industrial Chemicals: Including nitro- and carboxy-substituted aromatic compounds.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. Since this compound is chemically almost identical to the target analytes, any loss of analyte during sample extraction, cleanup, and analysis will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal suppression or enhancement.
Data Presentation
The following tables summarize the expected performance characteristics of an analytical method for acidic pollutants in water and soil using this compound as an internal standard. These values are representative of typical LC-MS/MS methods.
Table 1: Method Performance for Acidic Pollutants in Water Samples
| Parameter | Expected Value | Comments |
| Recovery | 85 - 115% | Consistent recovery across different water matrices (e.g., groundwater, surface water). |
| Matrix Effect | 90 - 110% | Minimal signal suppression or enhancement is anticipated with the use of a co-eluting deuterated standard. |
| Linearity (R²) | ≥ 0.995 | Essential for accurate quantification over a range of environmentally relevant concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/L | Dependent on the specific analyte, instrument sensitivity, and sample volume. |
| Precision (%RSD) | < 15% | Indicates high reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of the measured values to the true values. |
Table 2: Method Performance for Acidic Pollutants in Soil Samples
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Wider acceptance range due to the complexity and variability of soil matrices. |
| Matrix Effect | 80 - 120% | Soil extracts are typically more complex, potentially leading to greater matrix effects. |
| Linearity (R²) | ≥ 0.99 | Demonstrates a reliable quantitative relationship. |
| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg | Dependent on the specific analyte, instrument sensitivity, and sample weight. |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental solid samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to the complexity of the soil matrix. |
Experimental Protocols
The following are detailed methodologies for the analysis of acidic pollutants in water and soil samples using this compound as an internal standard.
Protocol 1: Analysis of Acidic Pollutants in Water Samples
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Target analyte standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 100 mL water sample through a 0.45 µm glass fiber filter.
-
Acidify the sample to pH 2-3 with formic acid.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified ultrapure water (pH 2-3).
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the analytes and the internal standard with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target analyte and for this compound.
Protocol 2: Analysis of Acidic Pollutants in Soil Samples
1. Materials and Reagents
-
This compound internal standard solution (1 µg/mL in methanol)
-
Target analyte standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
2. Sample Preparation (Solvent Extraction)
-
Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 20 mL of an extraction solvent mixture (e.g., acetonitrile/water 80:20 v/v, acidified with 0.1% formic acid).
-
Vortex the sample for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 3-6) with another 20 mL of the extraction solvent.
-
Combine the supernatants and evaporate to approximately 2 mL under a gentle stream of nitrogen at 40°C.
-
Add 10 mL of acidified water (pH 2-3) to the extract and proceed with Solid-Phase Extraction as described in Protocol 1, step 4 onwards. Alternatively, for cleaner samples, a liquid-liquid extraction with ethyl acetate can be performed.
-
After the final evaporation step, reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
3. LC-MS/MS Analysis
-
The LC-MS/MS conditions are the same as described in Protocol 1.
Mandatory Visualizations
Application Notes and Protocols for the Use of 4-Nitrobenzoic acid-d2 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools for the accurate quantification of drug candidates and their metabolites. 4-Nitrobenzoic acid-d2, a deuterated analog of 4-nitrobenzoic acid, serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical assays. Its chemical properties are nearly identical to the unlabeled parent compound, yet its increased mass allows for clear differentiation in mass spectrometric analysis. This document provides a comprehensive workflow, including detailed experimental protocols and data presentation, for the utilization of this compound in in vitro drug metabolism studies.
The primary metabolic pathway for 4-nitrobenzoic acid involves the reduction of the nitro group to form 4-aminobenzoic acid.[1] This transformation is often mediated by cytochrome P450 (CYP450) enzymes and other reductases found in liver microsomes and other subcellular fractions.[1][2] Additionally, 4-nitrobenzoic acid can undergo conjugation with glycine (B1666218) to form 4-nitrohippuric acid.
Data Presentation
The following table summarizes representative quantitative data from an in vitro metabolism study of 4-nitrobenzoic acid with rat liver hepatocytes. This data is illustrative and based on the metabolism of structurally similar compounds, such as 4-nitrotoluene, which undergoes both reduction and conjugation.[3] The use of this compound as an internal standard ensures the accuracy of these measurements.
| Analyte | Incubation Time (min) | Concentration (µM) | % of Total Metabolites |
| 4-Nitrobenzoic acid | 0 | 10.00 | - |
| 60 | 3.20 | - | |
| 4-Aminobenzoic acid | 60 | 5.44 | 80% |
| 4-Nitrohippuric acid | 60 | 1.36 | 20% |
Experimental Protocols
In Vitro Metabolism of 4-Nitrobenzoic Acid using Liver S9 Fraction
This protocol describes a typical procedure for assessing the metabolic stability of 4-nitrobenzoic acid using a liver S9 fraction, which contains a broad range of phase I and phase II metabolic enzymes.
Materials:
-
4-Nitrobenzoic acid
-
This compound (internal standard)
-
Rat Liver S9 Fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine diphosphoglucuronic acid (UDPGA)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 4-nitrobenzoic acid (e.g., 1 mM in a suitable solvent like DMSO, ensuring the final solvent concentration in the incubation is ≤1%).
-
In microcentrifuge tubes, prepare the incubation mixtures on ice. For a final volume of 200 µL:
-
158 µL of 100 mM phosphate buffer (pH 7.4)
-
20 µL of liver S9 fraction (final protein concentration of 1 mg/mL)
-
2 µL of 100 µM 4-nitrobenzoic acid (final concentration 1 µM)
-
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the NADPH regenerating system and 20 µL of UDPGA solution. For control incubations (to assess non-enzymatic degradation), add an equivalent volume of phosphate buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard, this compound (at a fixed concentration, e.g., 100 nM).
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to new tubes for LC-MS/MS analysis.
-
LC-MS/MS Analysis for the Quantification of 4-Nitrobenzoic Acid and its Metabolites
This protocol outlines a general LC-MS/MS method for the simultaneous quantification of 4-nitrobenzoic acid, 4-aminobenzoic acid, and the internal standard this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Nitrobenzoic acid: Precursor ion (Q1) m/z 166.0 -> Product ion (Q3) m/z 122.0
-
This compound: Precursor ion (Q1) m/z 168.0 -> Product ion (Q3) m/z 124.0
-
4-Aminobenzoic acid: Precursor ion (Q1) m/z 136.1 -> Product ion (Q3) m/z 92.1
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of 4-nitrobenzoic acid and its metabolites in the incubated samples using the calibration curves.
Visualizations
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of nitrotoluenes by freshly isolated Fischer 344 rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of 4-Nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 4-Nitrobenzoic acid using its deuterated internal standard, 4-Nitrobenzoic acid-d2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, which include ion suppression or enhancement, can lead to inaccurate and imprecise quantification of the target analyte.[3][4] In complex biological matrices such as plasma or urine, components like phospholipids, salts, and endogenous metabolites can interfere with the ionization of 4-Nitrobenzoic acid in the mass spectrometer's ion source, compromising data quality.[5][6]
Q2: Why is this compound recommended as an internal standard?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective tool for compensating for matrix effects.[7][8] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and reliable results.[7]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done using a post-extraction spike experiment where the response of the analyte in a blank, extracted matrix is compared to its response in a neat solution (e.g., mobile phase).[5][10] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[5]
Q4: What are acceptable ranges for recovery and matrix effect?
A4: For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.[5] The recovery of the analyte should be consistent, precise, and reproducible. While high recovery is desirable, its consistency across samples is more critical. Typical acceptance criteria for recovery are within 85-115%.[11] The coefficient of variation (%CV) for both matrix factor and recovery across different lots of matrix should be ≤15%.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: Poor accuracy and precision in quality control (QC) samples.
-
Question: My QC samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation).[12] What could be the cause and how can I fix it?
-
Answer: This is a common indicator of uncompensated matrix effects. While this compound is designed to mimic the analyte's behavior, significant and variable ion suppression or enhancement can still lead to inaccurate results.[7]
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This will help you understand the magnitude of the matrix effect.[5]
-
Optimize Chromatography: Modify your chromatographic method to separate 4-Nitrobenzoic acid from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile. For 4-Nitrobenzoic acid, using a C18 column with an acidic mobile phase (e.g., 0.1% formic or phosphoric acid) can improve retention and separation from polar interferences.
-
Enhance Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Consider switching from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner samples.
-
-
Issue 2: Inconsistent or unexpectedly low/high this compound response.
-
Question: The peak area of my internal standard is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?
-
Answer: High variability in the internal standard response can indicate severe and inconsistent matrix effects or issues with sample preparation.[12]
-
Troubleshooting Steps:
-
Post-Column Infusion Analysis: This experiment can help identify regions in the chromatogram where significant ion suppression is occurring. A solution of 4-Nitrobenzoic acid and its internal standard is infused into the mass spectrometer post-column while a blank extracted matrix sample is injected. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
-
Review Sample Preparation: Inconsistent recovery during sample preparation can lead to variable internal standard response. Ensure that the protein precipitation or extraction procedure is robust and reproducible.
-
Check for Contamination: Verify the purity of the this compound standard, as impurities can affect its response.[7]
-
-
Issue 3: Inconsistent results between different batches of biological matrix.
-
Question: My method works well with one lot of plasma, but shows poor accuracy with a different lot. What is the reason for this?
-
Answer: This suggests that the matrix effect is lot-dependent. The composition of biological fluids can vary between individuals, leading to different levels of interfering components.[8]
-
Troubleshooting Steps:
-
Identify the Source of Variability: Use the post-extraction addition experiment with the different matrix lots to see if the degree of ion suppression/enhancement varies significantly between them.
-
Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components present in different lots.
-
Chromatographic Optimization: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some lots but not others.
-
-
Experimental Protocols
A detailed methodology for a key experiment to assess matrix effects and recovery is provided below.
Protocol: Quantitative Assessment of Matrix Effect and Recovery
This experiment allows for the determination of the matrix factor (MF), recovery (RE), and process efficiency (PE). It requires the preparation of three sets of samples at low and high concentration levels.
-
Set A (Neat Solution): Analyte (4-Nitrobenzoic acid) and internal standard (this compound) are spiked into the mobile phase or reconstitution solvent. This represents 100% response without any matrix influence.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract. This sample is used to measure the matrix effect.[10]
-
Set C (Pre-Extraction Spike): The analyte and internal standard are spiked into the blank biological matrix before the extraction process. This sample is used to determine the overall process efficiency.[10]
Calculations:
-
Recovery (RE%) = (Peak Area Ratio of Set C / Peak Area Ratio of Set B) x 100
-
Matrix Effect (ME%) = (Peak Area Ratio of Set B / Peak Area Ratio of Set A) x 100
-
Matrix Factor (MF) = Peak Area Ratio of Set B / Peak Area Ratio of Set A
-
Process Efficiency (PE%) = (Peak Area Ratio of Set C / Peak Area Ratio of Set A) x 100
Data Presentation
The following table summarizes representative validation data for an LC-MS/MS method for 4-Nitrobenzoic acid using this compound as the internal standard in human plasma. These values are illustrative of a well-validated method.
| Parameter | Low QC (15 ng/mL) | Medium QC (150 ng/mL) | High QC (1500 ng/mL) | Acceptance Criteria |
| Intra-day Precision (%CV) | 4.2 | 3.1 | 2.5 | ≤15% |
| Inter-day Precision (%CV) | 5.8 | 4.5 | 3.9 | ≤15% |
| Intra-day Accuracy (%Bias) | -3.5 | 1.8 | -2.1 | ±15% |
| Inter-day Accuracy (%Bias) | -4.1 | 2.3 | -2.9 | ±15% |
| Recovery (%) | 92.5 | 94.1 | 93.2 | Consistent & Reproducible |
| Matrix Factor | 0.95 | 0.98 | 1.02 | 0.8 - 1.2 |
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Workflow for assessing matrix factor and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 4-Nitrobenzoic acid | SIELC Technologies [sielc.com]
- 4. chromforum.org [chromforum.org]
- 5. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New materials for sample preparation techniques in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vliz.be [vliz.be]
- 12. Measurement of nitro-oleic acid and nitro-linoleic acid in plasma by GC-MS/MS and LC-MS/MS in health and disease: The significance of the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrogen-deuterium (H/D) exchange of 4-Nitrobenzoic acid-d2 in solution
Welcome to the technical support center for 4-Nitrobenzoic acid-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrogen-deuterium (H/D) exchange of this deuterated standard in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic stability of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on the aromatic ring of this compound is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol). This is a significant issue in applications that rely on the specific mass of the deuterated standard, such as in quantitative analysis using mass spectrometry. The loss of deuterium alters the mass of the internal standard, leading to inaccurate measurements.
Q2: At which positions on the this compound molecule is H/D exchange most likely to occur?
A2: The deuterium atoms on the aromatic ring of this compound are susceptible to exchange, particularly under acidic or basic conditions. The carboxylic acid proton is highly labile and will rapidly exchange with protons from the solvent, but this is often expected and accounted for. The primary concern is the exchange of the deuterium atoms covalently bonded to the aromatic ring, as this compromises the integrity of the isotopic label.
Q3: What are the primary factors that promote H/D exchange of this compound in solution?
A3: The rate and extent of H/D exchange are influenced by several factors:
-
pH: The exchange is catalyzed by both acids and bases. The rate is generally minimized in a slightly acidic pH range (around 2.5-4).
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.
-
Solvent: Protic solvents (containing O-H or N-H bonds) can act as a source of protons and facilitate exchange. Aprotic solvents are preferred for long-term storage.
-
Catalysts: The presence of certain metal catalysts can also promote H/D exchange.
Q4: How can I minimize H/D exchange when preparing and storing solutions of this compound?
A4: To minimize H/D exchange, consider the following best practices:
-
Solvent Selection: Whenever possible, use dry, aprotic solvents (e.g., acetonitrile, dioxane) for stock solutions. If an aqueous solution is required, use a buffer with a pH between 2.5 and 4.
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).
-
pH Management: If working with aqueous solutions, ensure the pH is maintained in the optimal stability range.
-
Minimize Exposure: Prepare solutions fresh when possible and minimize the time the deuterated standard is in a protic solvent at room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of isotopic purity in my this compound standard over time. | 1. Inappropriate solvent: The standard is dissolved in a protic solvent (e.g., water, methanol) that is facilitating H/D exchange. 2. Incorrect pH: The pH of the aqueous solution is too high or too low, catalyzing the exchange reaction. 3. Elevated storage temperature: The solution is being stored at room temperature or higher, accelerating the exchange rate. | 1. Switch to a dry, aprotic solvent for stock solutions. If an aqueous working solution is necessary, prepare it fresh before use. 2. Adjust the pH of your aqueous solution to be within the 2.5-4 range using a suitable buffer. 3. Store all solutions containing the deuterated standard at low temperatures (4°C for daily use, -20°C or -80°C for long-term). |
| Inconsistent analytical results when using this compound as an internal standard. | 1. On-instrument exchange: H/D exchange is occurring in the LC mobile phase or in the ion source of the mass spectrometer. 2. Variable back-exchange: The extent of deuterium loss is not consistent across samples and standards. | 1. Acidify the mobile phase (e.g., with 0.1% formic acid) to a pH below 4 to minimize exchange during the chromatographic run. Optimize ion source parameters (e.g., temperature) to reduce in-source exchange. 2. Ensure that all samples and standards are subjected to the same conditions (solvent, pH, temperature, time) from preparation to analysis to ensure any back-exchange is uniform and can be accounted for. |
| Appearance of a peak corresponding to the non-deuterated 4-Nitrobenzoic acid in my sample. | 1. Significant H/D exchange: A substantial portion of the deuterated standard has undergone exchange. 2. Contamination: The standard may have been contaminated with the non-deuterated analog. | 1. Perform a stability study to assess the rate of exchange under your experimental conditions (see Protocol 1). Modify your procedure based on the results to minimize exchange. 2. Verify the isotopic purity of the neat standard and prepare fresh solutions, taking care to avoid cross-contamination. |
Quantitative Data Summary
| Condition | Solvent | pH | Temperature | Expected Stability (Qualitative) | Estimated % Exchange over 24h (Illustrative) |
| Optimal Storage | Acetonitrile (dry) | N/A | -20°C | High | < 1% |
| Aqueous Working Solution (Acidic) | Water/Acetonitrile (50:50) | 3.0 | 4°C | Moderate to High | 1-5% |
| Aqueous Working Solution (Neutral) | Water/Acetonitrile (50:50) | 7.0 | 25°C | Low to Moderate | 5-15% |
| Aqueous Working Solution (Basic) | Water/Acetonitrile (50:50) | 9.0 | 25°C | Low | > 15% |
| Typical LC-MS Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | ~2.7 | 25°C | Moderate to High | < 5% during a typical run |
Note: The estimated exchange percentages are illustrative and can vary based on the specific buffer system and other matrix components.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the rate of H/D exchange of this compound under specific experimental conditions.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a dry aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare the test solution by diluting the stock solution to a final concentration of 10 µg/mL in the solvent system to be evaluated (e.g., your LC mobile phase, a specific buffer).
-
-
Time-Point Analysis:
-
Immediately after preparation (t=0), inject an aliquot of the test solution into an LC-MS system.
-
Incubate the remaining test solution under the desired experimental conditions (e.g., room temperature, 4°C).
-
Inject aliquots of the test solution at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Using the LC-MS data, monitor the peak areas of both this compound and the corresponding non-deuterated 4-Nitrobenzoic acid.
-
Calculate the percentage of H/D exchange at each time point using the following formula: % Exchange = [Area(unlabeled) / (Area(labeled) + Area(unlabeled))] * 100
-
Plot the % Exchange versus time to determine the stability of the deuterated standard under your conditions.
-
Protocol 2: Determination of Isotopic Purity of this compound
Objective: To verify the isotopic purity of the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for your analytical instrument (e.g., 1 µg/mL for LC-MS or a higher concentration for NMR).
-
-
Mass Spectrometry (MS) Analysis:
-
Infuse the solution directly into a high-resolution mass spectrometer or analyze by LC-MS.
-
Acquire the mass spectrum in the region of the molecular ion for both the deuterated and non-deuterated forms.
-
Calculate the isotopic purity by comparing the intensity of the ion corresponding to the deuterated molecule to the sum of intensities of all isotopic variants.[1][2][3][4][5]
-
-
Nuclear Magnetic Resonance (NMR) Analysis:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
The absence or significant reduction of signals in the aromatic region corresponding to the positions of deuteration indicates high isotopic purity.
-
For a more quantitative assessment, deuterium (²H) NMR can be performed to directly observe the deuterium signals.
-
Visualizations
Caption: Simplified pathway of H/D exchange for this compound.
Caption: Troubleshooting workflow for H/D exchange issues.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor peak shape or retention time shifts for 4-Nitrobenzoic acid-d2
This guide provides troubleshooting assistance for common chromatographic issues encountered during the analysis of 4-Nitrobenzoic acid-d2, specifically focusing on poor peak shape and retention time instability.
Frequently Asked Questions (FAQs)
Poor Peak Shape
Q1: Why is my this compound peak tailing or showing asymmetry?
Peak tailing for an acidic compound like this compound is often a result of chemical interactions within the analytical column or improper mobile phase conditions.
-
Mobile Phase pH: The most common cause is a mobile phase pH set too close to the analyte's pKa (approximately 3.44).[1] When the pH is near the pKa, the analyte exists in both its protonated (less polar) and deprotonated (more polar, ionized) forms, leading to mixed retention behavior and tailing peaks.[2][3]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can be deprotonated and negatively charged, especially at mid-range pH.[4][5] These sites can interact electrostatically with your analyte, causing peak tailing.[2][6]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[7][8][9]
-
Column Contamination: Accumulation of contaminants on the column inlet frit or the stationary phase can distort the flow path and degrade peak shape.[10]
Solution: To ensure the analyte is in a single, non-ionized form, lower the mobile phase pH to at least 1.5-2 units below the pKa.[3][11] Using a mobile phase with a pH around 2.0-2.5 is highly recommended for good peak shape on a C18 column.[11] If tailing persists, consider reducing the injection volume or sample concentration.
Q2: My peak is excessively broad or splitting into two. What should I check?
Peak broadening and splitting can indicate several issues, ranging from the column and mobile phase to the HPLC system itself.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., more organic content) than the mobile phase, it can cause the analyte to travel through the start of the column too quickly, leading to a broad, misshapen peak.[6][12]
-
Column Degradation: A void at the head of the column or deterioration of the packed bed can create multiple paths for the analyte, resulting in split or broad peaks.[13] This is more common after extensive use or exposure to harsh mobile phases.
-
Co-eluting Interference: A peak from a contaminant or matrix component may be co-eluting with your analyte, giving the appearance of a split or distorted peak.
-
Low Temperature: Operating at a very low column temperature can decrease diffusion rates and efficiency, leading to broader peaks.[13]
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[13] If this is not feasible, minimize the injection volume. If column degradation is suspected, try replacing it with a new column of the same type.[13]
Retention Time Shifts
Q3: The retention time for this compound is drifting or suddenly shifting between runs. What is the cause?
Retention time instability can be categorized into two types: shifts affecting only the analyte of interest or shifts affecting all peaks in the chromatogram.
-
Analyte-Specific Shifts: This is often due to a lack of precise control over the mobile phase pH.[14] Since this compound is an ionizable compound, even small fluctuations in pH can alter its degree of ionization and, consequently, its retention time.[3][14] Inadequate column equilibration between gradient runs is another common cause.[7]
-
System-Wide Shifts: If all peaks are shifting, the issue is likely mechanical or systemic.[12] Common causes include:
-
Flow Rate Fluctuation: Leaks in the system, worn pump seals, or air bubbles in the pump can lead to an unstable flow rate.[12]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase solvents by the pump's proportioning valve or evaporation of the more volatile solvent component can change the elution strength.[15]
-
Temperature Changes: Lack of a column oven or significant fluctuations in ambient temperature can cause retention times to drift.[12]
-
Solution: For analyte-specific shifts, ensure your mobile phase is buffered or contains a sufficient concentration of acid (e.g., 0.1% formic acid) to maintain a consistent pH.[16] For system-wide shifts, perform a thorough check of the HPLC system for leaks, degas the mobile phase, and verify the pump's flow rate accuracy.[12]
Quantitative Data Summary
The following table provides recommended starting parameters for the analysis of this compound to achieve optimal peak shape and stable retention.
| Parameter | Recommended Value / Condition | Rationale & Notes |
| Column Type | C18 or other reversed-phase | Provides good retention for the protonated form of the analyte. |
| Mobile Phase pH | 2.0 - 2.5 | Ensures the carboxylic acid group (pKa ≈ 3.44) is fully protonated, increasing hydrophobicity and retention while improving peak shape.[3][11] |
| Mobile Phase Additive | 0.1% Formic Acid or 0.1% Phosphoric Acid | Used to control and maintain a low pH. Formic acid is volatile and compatible with mass spectrometry (MS).[17][18] |
| Organic Modifier | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Sample Solvent | Initial mobile phase composition | Minimizes peak distortion caused by solvent mismatch. If a stronger solvent must be used, keep the injection volume small.[6] |
| Column Temperature | 25 - 40 °C | Operating at a stable, slightly elevated temperature can improve peak efficiency and reduce viscosity.[13] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound.
-
Prepare Aqueous Stock Solutions: Prepare three separate aqueous mobile phase solutions (e.g., 95:5 Water:Acetonitrile) and adjust the pH of each using 0.1% formic acid or phosphoric acid to achieve target pH values of 2.5, 3.5, and 4.5.
-
System Setup: Install a C18 column and set the column oven to 30 °C.
-
Equilibration: Equilibrate the column with a mobile phase of 50:50 Acetonitrile:Aqueous (pH 2.5) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Analysis: Inject a standard solution of this compound. Record the chromatogram.
-
Repeat for Other pH Values: Flush the system and column thoroughly with the next mobile phase (pH 3.5). Equilibrate for 15-20 minutes and repeat the injection. Repeat the entire process for the pH 4.5 mobile phase.
-
Data Evaluation: Compare the peak shape (asymmetry factor) and retention time from the three runs. The pH that provides the sharpest, most symmetrical peak with adequate retention is optimal.
Protocol 2: System Suitability Test
This protocol verifies that the liquid chromatography system is performing correctly before running an analytical batch.
-
System Preparation: Set up the HPLC system with the desired column and mobile phase for the analysis. Allow the system to equilibrate until a stable baseline pressure and detector signal are observed.
-
Blank Injection: Perform an injection of the sample solvent (blank) to ensure there are no contaminating peaks at or near the retention time of the analyte.
-
Standard Injections: Make 5-6 replicate injections of a known concentration of this compound standard.
-
Performance Evaluation: Calculate the following parameters from the replicate injections:
-
Retention Time Precision: The relative standard deviation (RSD) of the retention time should typically be < 1%.
-
Peak Area Precision: The RSD of the peak area should typically be < 2%.
-
Peak Asymmetry/Tailing Factor: The value should be within an acceptable range, typically 0.9 - 1.5.
-
-
Pass/Fail Criteria: If the calculated values meet the pre-defined acceptance criteria for the method, the system is suitable for analysis. If not, troubleshoot the system (check for leaks, pump issues, etc.) before proceeding.[12][13]
Troubleshooting Workflows
The following diagrams provide a logical workflow for diagnosing and resolving common issues.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for retention time shifts.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. youtube.com [youtube.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 4-nitrobenzoic acid analysis - Chromatography Forum [chromforum.org]
- 12. Why is my LC Retention Time Shifting? [restek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Benzoic acid, 4-(methylsulfonyl)-2-nitro- | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Mass Spectrometry for 4-Nitrobenzoic acid-d2 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the detection and quantification of 4-Nitrobenzoic acid and its deuterated internal standard, 4-Nitrobenzoic acid-d2, using mass spectrometry. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting 4-Nitrobenzoic acid and this compound?
A1: For acidic compounds like 4-Nitrobenzoic acid, negative ion electrospray ionization (ESI) is the preferred mode. This is because the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻, which can be sensitively detected by the mass spectrometer.
Q2: What are the expected precursor ions for 4-Nitrobenzoic acid and this compound in negative ESI mode?
A2: The precursor ion for 4-Nitrobenzoic acid will be its deprotonated form, [M-H]⁻. Given that the molecular weight of 4-Nitrobenzoic acid is approximately 167.12 g/mol , the expected precursor ion will have a mass-to-charge ratio (m/z) of approximately 166.0. For this compound, the molecular weight is increased by two deuterium (B1214612) atoms, so the expected precursor ion [M-H]⁻ will have an m/z of approximately 168.0.
Q3: What are the recommended Multiple Reaction Monitoring (MRM) transitions for 4-Nitrobenzoic acid and this compound?
A3: Based on available fragmentation data, a common fragmentation pathway for 4-Nitrobenzoic acid is the loss of CO₂ (decarboxylation). Therefore, a robust MRM transition for quantification would be from the precursor ion to the fragment ion resulting from this loss. For this compound, a similar fragmentation is expected.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 4-Nitrobenzoic acid | 166.0 | 122.0 | Corresponds to the loss of CO₂. |
| This compound | 168.0 | 124.0 | Corresponds to the loss of CO₂. |
It is crucial to optimize the collision energy for these transitions on your specific instrument to achieve the best sensitivity.
Troubleshooting Guides
Even with a well-defined method, issues can arise during sample analysis. This section provides a guide to common problems, their potential causes, and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column contamination. | - Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to keep the analyte in its neutral form for better retention on a C18 column. - Reduce the injection volume or sample concentration. - Flush the column or use a guard column. |
| Low Signal Intensity or No Peak | - Incorrect ionization mode. - Suboptimal source parameters. - Ion suppression from matrix components. | - Confirm you are operating in negative ESI mode. - Optimize source parameters such as capillary voltage, gas flow, and temperature. - Improve sample cleanup (e.g., using solid-phase extraction). - Adjust the chromatography to separate the analyte from co-eluting matrix components. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily. - Ensure the column oven is maintaining a stable temperature. - Replace the column if it has been used extensively. |
| High Background Noise | - Contaminated mobile phase or LC system. - Dirty ion source. | - Use high-purity solvents and additives. - Flush the LC system. - Clean the ion source according to the manufacturer's instructions. |
Experimental Protocol: LC-MS/MS Method for this compound
This section provides a detailed methodology for the quantitative analysis of 4-Nitrobenzoic acid using this compound as an internal standard.
Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Settings
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Optimized Parameters
The following table summarizes the optimized MRM parameters. It is highly recommended to perform a compound tuning experiment on your specific instrument to determine the optimal collision energies.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Nitrobenzoic acid | 166.0 | 122.0 | 0.1 | 30 | 15 |
| This compound | 168.0 | 124.0 | 0.1 | 30 | 15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of 4-Nitrobenzoic acid.
Troubleshooting Logic
Stability issues and degradation of 4-Nitrobenzoic acid-d2 standards
Welcome to the Technical Support Center for 4-Nitrobenzoic acid-d2 standards. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability issues and degradation of this isotopically labeled compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments, ensuring the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound standards?
A1: The primary stability concerns for this compound standards are degradation of the molecule and deuterium-hydrogen (D-H) exchange. Degradation can be induced by factors such as pH, temperature, light, and oxidizing agents. D-H exchange, the replacement of deuterium (B1214612) atoms with hydrogen atoms, can be catalyzed by the presence of moisture and acidic or basic conditions, compromising the isotopic purity of the standard.[1]
Q2: What is the main degradation pathway for this compound?
A2: The most common degradation pathway for 4-Nitrobenzoic acid is the reduction of the nitro group (-NO2) to a hydroxylamino group (-NHOH) and subsequently to an amino group (-NH2), forming 4-Aminobenzoic acid-d2.[2][3] This can occur under various conditions, including microbial contamination or the presence of reducing agents.
Q3: How does pH affect the stability of this compound solutions?
A3: Both acidic and basic conditions can promote the degradation of this compound and catalyze deuterium-hydrogen exchange.[1][4][5] The aromatic ring's deuterium atoms are susceptible to exchange in the presence of strong acids or bases, especially with prolonged exposure or at elevated temperatures. Hydrolysis of the carboxylic acid group is generally not a primary concern under typical experimental conditions, but extreme pH can influence overall stability.
Q4: What are the recommended storage conditions for this compound standards?
A4: To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry place, preferably in a desiccator under an inert atmosphere. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept in tightly sealed amber vials at low temperatures (refrigerated at 2-8°C or frozen) to minimize degradation and D-H exchange.[1] Avoid repeated freeze-thaw cycles.
Q5: Can the deuterium label on the aromatic ring exchange with hydrogen from solvents?
A5: Yes, the deuterium atoms on the aromatic ring can exchange with hydrogen atoms from protic solvents like water or methanol.[1] This exchange is more likely to occur under acidic or basic conditions.[4][5] To minimize this risk, it is advisable to use aprotic and anhydrous solvents for reconstitution and during experiments whenever the protocol allows.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantitative results.
-
Possible Cause: Degradation of the this compound standard, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the standard has been stored according to the recommendations (cool, dark, dry).
-
Prepare Fresh Solutions: If using a stock solution that is not freshly prepared, make a new one from the solid standard.
-
Check for Contaminants: Analyze the standard solution by HPLC or LC-MS to check for the presence of degradation products, such as 4-Aminobenzoic acid-d2.
-
Evaluate Solvent: Ensure the solvent used is of high purity and appropriate for the standard. If using a protic solvent, consider switching to an aprotic one if compatible with your analytical method.
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Peaks: If using mass spectrometry, determine the mass-to-charge ratio (m/z) of the unexpected peaks. A peak corresponding to the mass of 4-Aminobenzoic acid-d2 would strongly suggest the reduction of the nitro group.
-
Review Sample Handling: Assess if the sample was exposed to light, elevated temperatures, or incompatible chemicals.
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally degrade a small amount of the standard under stress conditions (e.g., acid, base, heat, light, oxidation) and compare the resulting chromatogram with your sample's chromatogram.
-
Issue 3: Loss of isotopic purity observed in mass spectrometry data.
-
Possible Cause: Deuterium-hydrogen (D-H) exchange has occurred.
-
Troubleshooting Steps:
-
Examine Solvents and Reagents: Ensure that all solvents and reagents used are anhydrous and aprotic where possible. Minimize exposure to atmospheric moisture.[1]
-
Control pH: If working with aqueous solutions, maintain a neutral pH to minimize acid- or base-catalyzed exchange.[1][4][5]
-
Minimize Exposure Time: Reduce the time the standard is in solution, especially under non-ideal conditions, before analysis.
-
Data Presentation
The following tables summarize quantitative data on the degradation of 4-Nitrobenzoic acid under various stress conditions. Note that data for the deuterated analog is limited; therefore, data for the non-deuterated compound is provided as a close proxy.
Table 1: Hypothetical Hydrolytic Degradation of this compound
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Primary Degradant |
| 0.1 M HCl | 60 | 24 | < 5 | Not Significant |
| 0.1 M NaOH | 60 | 24 | 5 - 10 | 4-Aminobenzoic acid-d2 |
| Neutral (pH 7) | 60 | 24 | < 2 | Not Significant |
This data is illustrative and based on general knowledge of nitroaromatic compound stability. Actual degradation rates may vary.
Table 2: Thermal Degradation of 4-Nitrobenzoic acid
| Temperature (°C) | Heating Rate (°C/min) | Peak Decomposition Temperature (°C) |
| 150-210 | 1.0 | 205 |
| 250-400 | - | Exothermic Stage |
Data adapted from thermal decomposition analysis of p-nitrobenzoic acid.[2][6]
Table 3: Photolytic Degradation of this compound (Illustrative)
| Light Source | Exposure | Degradation (%) |
| UV Lamp (254 nm) | 24 hours | 10 - 20 |
| Xenon Lamp (ICH Q1B) | ≥ 1.2 million lux hours | 5 - 15 |
This data is illustrative. Per ICH Q1B guidelines, photostability testing should be conducted to determine the actual degradation profile.[7]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Primary Degradant
This protocol outlines a high-performance liquid chromatography (HPLC) method to separate and quantify this compound from its primary degradation product, 4-Aminobenzoic acid-d2.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate (B84403) buffer (25 mM, pH 3.2) and acetonitrile (B52724) (75:25 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[8]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound and 4-Aminobenzoic acid-d2 in the mobile phase.
-
Inject the standards to determine their retention times.
-
Inject the test sample.
-
Quantify the amount of this compound and any observed 4-Aminobenzoic acid-d2 by comparing peak areas to the standard curves.
-
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to subject the this compound standard to various stress conditions to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve a known concentration of the standard in 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the standard in 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the standard in a 3% hydrogen peroxide solution. Keep at room temperature for a specified period.
-
Thermal Degradation: Heat the solid standard at a high temperature (e.g., 105°C) for a specified period. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of the standard to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[7] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and a non-stressed control sample using the stability-indicating HPLC method described in Protocol 1.
Visualizations
Caption: Reductive degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression/Enhancement with 4-Nitrobenzoic acid-d2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 4-Nitrobenzoic acid-d2 as an internal standard to minimize ion suppression and enhancement in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1] This phenomenon leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[1] Even with highly selective tandem mass spectrometry (MS/MS) methods, ion suppression can occur in the ion source before mass analysis.
Q2: How does this compound help in minimizing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to their non-labeled counterparts. The core principle is that the deuterated internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, variations due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: For which types of analytes is this compound a suitable internal standard?
A3: this compound is an ideal internal standard for the quantification of 4-Nitrobenzoic acid. Due to its structural similarity, it can also be a suitable internal standard for other nitroaromatic compounds and benzoic acid derivatives, provided that it co-elutes with the analyte of interest and exhibits a similar ionization response. It is crucial to validate its performance for each specific analyte and matrix.
Q4: What is ion enhancement and can this compound also correct for it?
A4: Ion enhancement is the opposite of ion suppression, where co-eluting matrix components increase the ionization efficiency of the target analyte, leading to a higher signal intensity. This can also lead to inaccurate quantification. A suitable SIL-IS like this compound should also experience similar ion enhancement as the analyte, allowing for proper correction through the analyte-to-internal standard ratio.
Q5: Can a deuterated internal standard like this compound fail to correct for matrix effects?
A5: Yes, in some cases, a deuterated internal standard may not perfectly compensate for matrix effects. This phenomenon, known as "differential matrix effects," can occur due to a slight chromatographic shift between the analyte and the deuterated standard (isotope effect). If this shift causes them to elute into regions with different co-eluting matrix components, the degree of ion suppression or enhancement they experience will differ, leading to inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability in analyte/IS ratio across samples | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. - Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. |
| Poor peak shape for analyte and/or IS | Matrix components interfering with chromatography. | - Improve Chromatographic Separation: Adjust the mobile phase composition, gradient profile, or column chemistry to better separate the analyte and internal standard from interfering peaks. - Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components. |
| Analyte and this compound do not co-elute | Isotope effect causing a slight retention time shift. | - Modify Chromatographic Conditions: Fine-tune the mobile phase gradient or temperature to minimize the separation between the analyte and the internal standard. - Consider a Different Internal Standard: If co-elution cannot be achieved, a different SIL-IS with a closer retention time may be necessary. |
| Overall low signal for both analyte and IS | Significant ion suppression affecting both compounds. | - Assess Ion Suppression: Perform a post-column infusion experiment to identify regions of significant ion suppression in the chromatogram. Adjust the chromatography to move the analyte and IS away from these regions. - Clean the Ion Source: Matrix buildup in the mass spectrometer's ion source can cause general signal suppression. Regular cleaning and maintenance are crucial. |
| Unexpectedly high signal for the analyte (Ion Enhancement) | Co-eluting matrix components are enhancing the analyte's ionization. | - Verify with Post-Column Infusion: A post-column infusion experiment can also identify regions of ion enhancement. - Ensure IS is also Enhanced: Verify that this compound is experiencing a similar degree of enhancement. If not, chromatographic optimization is required. |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression/Enhancement using Post-Column Infusion
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.
Methodology:
-
System Setup: Configure the LC-MS system with a 'T' junction placed between the analytical column and the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver a constant, low-flow infusion of a standard solution containing the analyte and this compound into the eluent from the LC column via the 'T' junction.
-
Blank Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma) onto the LC column.
-
Data Acquisition: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.
-
Evaluation: A stable baseline signal is expected. Any significant dip in the signal indicates a region of ion suppression, while a significant rise in the signal indicates a region of ion enhancement. The retention times of these regions should be compared to the retention times of the target analyte and this compound in a standard injection.
Protocol 2: Sample Preparation using Protein Precipitation (for Plasma Samples)
This is a common and relatively simple sample preparation technique.
Methodology:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 10 µL of a 1 µg/mL solution) of this compound working solution to each sample, calibrant, and quality control.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Data Presentation
The following table provides expected performance metrics when using a deuterated benzoic acid derivative as an internal standard in various matrices. These values are based on studies of structurally similar compounds and should be considered as a general guideline. Actual performance will depend on the specific analyte, matrix, and instrumentation.
| Matrix | Validation Parameter | Expected Value | Comments |
| Plasma | Recovery (%) | 85 - 110 | High protein binding in plasma can affect recovery. |
| Matrix Effect (%) | 90 - 115 | A deuterated standard should minimize the matrix effect. | |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a defined range. | |
| Precision (%RSD) | < 15 | Indicates the reproducibility of the method. | |
| Accuracy (%Bias) | ± 15 | Reflects how close the measured value is to the true value. | |
| Urine | Recovery (%) | 80 - 115 | Urine composition can be highly variable, impacting recovery. |
| Matrix Effect (%) | 85 - 120 | The high salt content in urine can lead to significant matrix effects. | |
| Linearity (r²) | ≥ 0.99 | Important for reliable quantification in a variable matrix. | |
| Precision (%RSD) | < 15 | Demonstrates method robustness across different urine samples. | |
| Accuracy (%Bias) | ± 15 | Should be consistent across the calibration range. | |
| Wastewater | Recovery (%) | 70 - 120 | The complexity of wastewater can lead to lower and more variable recovery. |
| Matrix Effect (%) | 75 - 125 | Significant and variable matrix effects are common in wastewater. | |
| Linearity (r²) | ≥ 0.98 | May be more challenging to achieve in complex matrices. | |
| Precision (%RSD) | < 20 | Higher variability is often accepted for environmental samples. | |
| Accuracy (%Bias) | ± 20 | Wider acceptance criteria may be necessary. |
Visualizations
Caption: Troubleshooting workflow for ion suppression/enhancement.
Caption: Experimental setup for post-column infusion.
References
Technical Support Center: 4-Nitrobenzoic Acid-d2 Isotopic Interference
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with isotopic interference from 4-Nitrobenzoic acid-d2 when used as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
Isotopic interference occurs when the isotopic pattern of the unlabeled analyte (4-Nitrobenzoic acid) overlaps with the signal of the stable isotope-labeled internal standard (this compound).[1][2] In this specific case, the primary interference arises from the naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled 4-Nitrobenzoic acid, which result in a small percentage of these molecules having a mass that is two daltons heavier (M+2). This M+2 peak of the analyte can contribute to the signal of the deuterated internal standard, leading to inaccuracies in quantification, especially at high analyte concentrations.
Q2: I am observing non-linear calibration curves for my 4-Nitrobenzoic acid assay. Could this be due to isotopic interference?
Yes, non-linearity in calibration curves, particularly at the higher end of the concentration range, is a classic symptom of isotopic interference.[1][3] This phenomenon, often referred to as "cross-talk," occurs because the contribution of the analyte's M+2 isotope peak to the internal standard's signal is not constant but increases proportionally with the analyte's concentration.[1] This leads to an inaccurate response ratio and a curve that deviates from linearity.
Q3: How can I experimentally confirm that I am seeing isotopic interference?
You can confirm the presence and extent of isotopic interference by performing a simple experiment:
-
Prepare a series of high-concentration solutions of unlabeled 4-Nitrobenzoic acid. These concentrations should correspond to the upper range of your calibration curve.
-
Do not add the this compound internal standard to these specific samples.
-
Analyze these samples using your established LC-MS/MS method.
-
Monitor the mass-to-charge ratio (m/z) transition that you typically use for the d2-internal standard.
-
If you observe a signal at the internal standard's m/z that increases with the concentration of the unlabeled analyte, this confirms isotopic interference.
Q4: What are the primary methods to correct for isotopic interference?
There are two main approaches to address this issue:
-
Mathematical Correction: This is the most common and practical approach. It involves calculating a correction factor based on the measured contribution of the analyte to the internal standard channel and applying this correction to all samples.[4][5]
-
Higher Resolution Mass Spectrometry: High-resolution mass spectrometry (HR-MS) can sometimes distinguish between the analyte's M+2 isotopologue and the deuterated internal standard based on their exact mass difference, although this is not always feasible or accessible.[2]
Troubleshooting Guide
Problem: My quantitative results for 4-Nitrobenzoic acid are inaccurate and show poor precision, especially for high concentration samples.
Possible Cause: Isotopic interference from the M+2 peak of 4-Nitrobenzoic acid on the this compound internal standard.
Workflow for Diagnosis and Correction:
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. en-trust.at [en-trust.at]
Overcoming poor recovery of 4-Nitrobenzoic acid-d2 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor recovery of 4-Nitrobenzoic acid-d2 during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly lower than expected recovery for our deuterated internal standard, this compound, compared to the non-deuterated analyte. What are the potential causes?
Low recovery of this compound can stem from several factors. It is crucial to systematically investigate each possibility to pinpoint the source of the issue.
-
Isotope Effects: While ideally, deuterated standards should behave identically to their non-deuterated counterparts, subtle differences in physicochemical properties can arise from the increased mass of deuterium. This can lead to slight variations in extraction efficiency and chromatographic retention times.
-
pH Mismatch: The extraction of 4-Nitrobenzoic acid is highly dependent on pH. Incomplete protonation or deprotonation of the carboxylic acid group will lead to poor partitioning into the desired solvent phase.
-
Inappropriate Solvent Selection: The choice of organic solvent is critical for efficient extraction. A solvent with low solubility for 4-Nitrobenzoic acid will naturally result in poor recovery.
-
Matrix Effects: Complex sample matrices (e.g., plasma, urine, soil extracts) can contain endogenous components that interfere with the extraction process. These interferences may affect the deuterated standard and the analyte differently.[1][2]
-
Incomplete Phase Separation: The formation of emulsions or incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Adsorption to Labware: 4-Nitrobenzoic acid, particularly in its neutral form, can adsorb to glass or plastic surfaces, leading to losses during the extraction process.
-
Degradation of the Standard: Although 4-Nitrobenzoic acid is generally stable, exposure to harsh conditions (e.g., extreme pH, high temperatures) for prolonged periods could potentially lead to degradation.
Q2: How can we optimize the pH for the liquid-liquid extraction of this compound?
Optimizing the pH is the most critical step for a successful extraction. The pKa of 4-Nitrobenzoic acid is approximately 3.41.[3]
-
Extraction from an Aqueous to an Organic Phase: To move this compound from an aqueous sample into an organic solvent, the aqueous phase must be acidified to a pH at least 2 units below the pKa. A pH of 1-2 is recommended to ensure the carboxylic acid group is fully protonated, making the molecule neutral and more soluble in organic solvents.
-
Extraction from an Organic to an Aqueous Phase (Back-extraction): To transfer this compound from an organic solvent into an aqueous phase, the aqueous phase should be made basic, with a pH at least 2 units above the pKa. A pH of 6 or higher will deprotonate the carboxylic acid, forming the water-soluble 4-nitrobenzoate (B1230335) anion.
Q3: Which organic solvent is best for extracting this compound?
The choice of solvent depends on the specific requirements of your analytical method. A good extraction solvent should have high solubility for 4-Nitrobenzoic acid, be immiscible with water, and have a boiling point that allows for easy removal if necessary.
| Solvent | Solubility of 4-Nitrobenzoic Acid ( g/100 g of solvent) |
| Acetone (B3395972) | 5.75 (at 10°C)[4] |
| Methanol (B129727) | 12 (at 10°C)[4] |
| Ethanol | 3.3 (at 18.5°C)[4] |
| Diethyl Ether | 0.69 (at 25°C)[4] |
| Chloroform | 0.114 (at 25°C)[4] |
| Benzene | 0.019 (at 10°C)[4] |
Note: While acetone and methanol show high solubility, they are miscible with water and therefore not suitable for direct liquid-liquid extraction from aqueous samples. They can be used in sample preparation steps prior to extraction or in solid-phase extraction. Diethyl ether and ethyl acetate (B1210297) are commonly used for liquid-liquid extraction of carboxylic acids.
Q4: We are still experiencing low recovery after optimizing the pH and solvent. What other troubleshooting steps can we take?
If low recovery persists, consider the following:
-
Salting Out: Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can decrease the solubility of this compound in the aqueous layer and promote its transfer into the organic phase.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.
-
Vigorous Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the contact between the two and facilitate the transfer of the analyte. Be mindful of emulsion formation.
-
Centrifugation: If an emulsion forms, centrifugation can help to break it and achieve a clean separation of the two layers.
-
Pre-treatment of Labware: Silanizing glassware can help to reduce the adsorption of the analyte to the surfaces.
-
Solid-Phase Extraction (SPE): If liquid-liquid extraction continues to be problematic, consider using solid-phase extraction as an alternative.
Experimental Protocols
Detailed Methodology for pH-Optimized Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
pH meter or pH paper
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Sample Preparation: Place a known volume of the aqueous sample in a suitable container.
-
Acidification: Adjust the pH of the aqueous sample to between 1 and 2 by adding 1 M HCl. Verify the pH using a pH meter or pH paper.
-
First Extraction:
-
Transfer the acidified aqueous sample to a separatory funnel.
-
Add a volume of ethyl acetate (e.g., equal to the sample volume).
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. If an emulsion forms, gently swirl the funnel or centrifuge the mixture.
-
Drain the lower aqueous layer into a clean container.
-
Drain the upper organic layer (containing the this compound) into a separate clean container.
-
-
Second and Third Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Repeat the extraction two more times with fresh portions of ethyl acetate.
-
Combine all the organic extracts.
-
-
Washing:
-
Add a volume of brine to the combined organic extracts in the separatory funnel.
-
Gently shake to wash the organic phase and remove any residual water-soluble impurities.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Drying:
-
Transfer the organic extract to a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate to remove any remaining traces of water.
-
Swirl the flask and let it stand for a few minutes. The sodium sulfate will clump together as it absorbs water.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully decant or filter the dried organic extract to remove the sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument.
-
General Protocol for Solid-Phase Extraction (SPE)
This protocol provides a general guideline for the extraction of this compound from a liquid sample using a reversed-phase SPE cartridge (e.g., C18).
Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 500 mg)
-
SPE vacuum manifold
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Elution solvent (e.g., methanol or acetonitrile)
Procedure:
-
Sample Pre-treatment: Acidify the liquid sample to a pH of 1-2 with 1 M HCl.
-
Cartridge Conditioning:
-
Place the SPE cartridge on the vacuum manifold.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
You can also use a weak organic solvent wash (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove as much water as possible.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of the elution solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Visual Guides
References
Best practices for preparing calibration curves with 4-Nitrobenzoic acid-d2
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful preparation of calibration curves using 4-Nitrobenzoic acid-d2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable, isotopically labeled version of 4-Nitrobenzoic acid. It is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the analyte (4-Nitrobenzoic acid), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification.[1][2]
Q2: What are the key considerations when preparing stock solutions of this compound?
Accurate preparation of stock solutions is fundamental to a reliable calibration curve. Key considerations include:
-
Purity: Use a certified reference standard of this compound with high isotopic and chemical purity (ideally ≥98%).[1]
-
Solvent Selection: 4-Nitrobenzoic acid is soluble in organic solvents like methanol (B129727), ethanol, acetone, and chloroform. It is only slightly soluble in water.[3] Ensure the chosen solvent is compatible with your analytical method and that the analyte is fully dissolved.
-
Weighing: Use a calibrated analytical balance to accurately weigh the standard.
-
Storage: Store stock solutions in a tightly sealed container at a low temperature (e.g., -20°C or -80°C) and protected from light to prevent degradation. The stability of the stock solution under these conditions should be verified.
Q3: What is the recommended concentration range for a this compound calibration curve?
Q4: How is the Limit of Detection (LOD) and Limit of Quantitation (LOQ) determined for a calibration curve?
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[6][7][8] These can be determined using several methods:
-
Signal-to-Noise Ratio: An older method, but still used, where a signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[8]
-
Calibration Curve Method: This is a more statistically robust method. The LOD and LOQ are calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S) using the following formulas:
The calculated LOD and LOQ should always be experimentally verified by analyzing standards at these concentrations.[7]
Troubleshooting Guides
This section addresses common issues encountered during the preparation and analysis of calibration curves with this compound.
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | - Ensure all pipettes and volumetric flasks are properly calibrated. - Prepare each calibration standard independently from a stock solution to avoid serial dilution errors.[9] - Verify the purity and stability of the 4-Nitrobenzoic acid and this compound standards. |
| Improper Integration | - Manually review the peak integration for all calibration standards to ensure consistency and accuracy. |
| Detector Saturation | - At high concentrations, the detector response may become non-linear.[9] - Dilute the higher concentration standards and re-analyze. - Narrow the calibration range to the expected concentration of the samples. |
| Analyte Adsorption | - 4-Nitrobenzoic acid may adsorb to glass or plastic surfaces. - Use silanized glassware or polypropylene (B1209903) tubes. - Add a small amount of organic solvent to the sample matrix to reduce adsorption. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure a consistent and reproducible sample preparation workflow for all standards and samples.[1] - Use an automated liquid handler for improved precision if available. |
| Matrix Effects | - Matrix components can suppress or enhance the ionization of the analyte and/or internal standard.[10] - Optimize the sample cleanup procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components. - Dilute the sample to minimize the impact of the matrix. |
| Instrument Instability | - Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. - Ensure the mobile phase composition is consistent and the column is properly equilibrated. |
| Chromatographic Separation of Analyte and Internal Standard | - Even with deuterated standards, a slight chromatographic shift can occur. If the analyte and internal standard elute at slightly different times, they may experience different matrix effects. - Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to ensure co-elution. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | - Verify the concentration of the this compound stock and working solutions. |
| Isotopic Impurity of the Internal Standard | - If the deuterated internal standard contains a significant amount of the non-deuterated form, it can lead to an overestimation of the analyte concentration.[1] - Use an internal standard with high isotopic purity (≥98%). |
| Degradation of Analyte or Internal Standard | - 4-Nitrobenzoic acid can be susceptible to degradation. - Investigate the stability of the analyte and internal standard in the sample matrix and under the storage and analytical conditions. - Prepare fresh standards and samples if degradation is suspected. |
| Cross-talk between Analyte and Internal Standard MRM Transitions | - Ensure that the MRM transitions for the analyte and internal standard are specific and that there is no interference between them. |
Data Presentation
The following tables provide expected performance metrics for a validated LC-MS/MS method using a deuterated internal standard, based on data from structurally similar compounds. Actual performance for this compound may vary and should be established during method validation.
Table 1: Performance Metrics in Human Plasma (Adapted from a method for 4-acetamidobenzoic acid)
| Parameter | Expected Value | Comments |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification.[4][5] |
| Limit of Quantification (LOQ) | 10 ng/mL | Dependent on instrument sensitivity.[4][5] |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the method.[4][5] |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value.[4][5] |
Table 2: Performance Metrics in Wastewater (Adapted from a method for 4-Chlorobenzoic Acid-d4)
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Wastewater composition can be highly variable, impacting recovery. |
| Matrix Effect | 80 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Linearity (r²) | ≥ 0.99 | Necessary for accurate measurement in environmentally relevant concentrations. |
| Limit of Detection (LOD) | < 5 µg/L | For general nitrobenzoic acids in groundwater.[10] |
| Precision (%RSD) | < 20% | Higher variability is often accepted for complex environmental samples. |
| Accuracy (%Bias) | ± 20% | Wider acceptance criteria may be necessary due to matrix complexity. |
Experimental Protocols
The following is a general, adaptable protocol for the preparation of calibration curves and analysis of 4-Nitrobenzoic acid using this compound as an internal standard. This protocol is based on established methods for similar analytes and should be optimized for your specific application and matrix.[11]
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-Nitrobenzoic acid and this compound into separate 1 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the 4-Nitrobenzoic acid primary stock solution with methanol to prepare a series of working standards at concentrations appropriate for your calibration curve (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, etc.).
-
-
Internal Standard Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a final concentration that provides a stable and appropriate response on your LC-MS/MS system.
-
2. Preparation of Calibration Curve Standards
-
To a set of clean tubes, add a fixed volume of the appropriate blank biological matrix (e.g., 100 µL of plasma).
-
Spike each tube with a small, precise volume of a different 4-Nitrobenzoic acid working standard solution to achieve the desired final concentrations for your calibration curve.
-
Add a fixed volume of the this compound internal standard working solution to each tube (except for the blank).
-
Vortex each tube to ensure thorough mixing.
3. Sample Preparation (Example: Protein Precipitation for Plasma)
-
To each tube containing the calibration standard, add 3-4 volumes of cold acetonitrile (B52724) (e.g., 300-400 µL).
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize a gradient to achieve good separation of 4-Nitrobenzoic acid from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions: Determine the optimal precursor and product ions for both 4-Nitrobenzoic acid and this compound by infusing standard solutions into the mass spectrometer.
-
Collision Energy and other parameters: Optimize for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both 4-Nitrobenzoic acid and this compound.
-
Calculate the peak area ratio (4-Nitrobenzoic acid peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Apply a linear regression with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
-
Determine the concentration of 4-Nitrobenzoic acid in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Challenges of Deuterated Standards in Complex Biological Matrices
Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using deuterated internal standards in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated standards?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.[1][3] In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[2][3]
Q2: Which functional groups are most susceptible to isotopic exchange?
A: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (e.g., oxygen, nitrogen) are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[3] |
| Aromatic C-H | Generally Stable | Extreme acidic or basic conditions |
| Aliphatic C-H | Generally Stable | Not typically exchanged under standard analytical conditions |
Q3: What are matrix effects and can deuterated standards always correct for them?
A: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[4] This can lead to ion suppression or enhancement, causing inaccurate quantification. While deuterated internal standards are considered the gold standard for correcting matrix effects due to their similar physicochemical properties to the analyte, they may not always provide complete correction.[5][6][7] Differential matrix effects can occur if there is even a slight chromatographic separation between the analyte and the deuterated standard, exposing them to different matrix components as they enter the mass spectrometer.[8][9][10]
Q4: What is the "isotope effect" in chromatography?
A: The deuterium isotope effect refers to the potential for a deuterated compound to have a slightly different chromatographic retention time compared to its non-deuterated counterpart.[11] This is because the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the unlabeled analyte.[13][14] This can lead to incomplete co-elution and differential matrix effects.[9]
Troubleshooting Guides
Problem 1: Inconsistent or decreasing internal standard (IS) response across an analytical run.
This issue is often a symptom of isotopic exchange occurring in the autosampler.[2]
Troubleshooting Workflow for Isotopic Exchange:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocol: Assessing Deuterated Internal Standard Stability
-
Objective: To evaluate the stability of the deuterated internal standard against back-exchange under analytical conditions.
-
Methodology:
-
Prepare two sets of samples by spiking the deuterated IS into a blank biological matrix and into the final mobile phase or reconstitution solvent.[2]
-
Incubate these samples under various conditions that mimic the analytical run (e.g., autosampler temperature, room temperature) for different durations (e.g., 0, 2, 4, 8, 24 hours).[13]
-
Analyze the samples by LC-MS/MS at each time point.
-
Monitor the peak area of the deuterated IS and look for the appearance or increase in the peak area of the unlabeled analyte or partially deuterated species.[2] A significant decrease in the deuterated IS signal over time indicates instability.
-
Problem 2: Poor accuracy and precision in quantitative results.
This can be caused by differential matrix effects due to incomplete chromatographic co-elution of the analyte and the deuterated internal standard.
Troubleshooting Workflow for Poor Accuracy and Precision:
Caption: Troubleshooting workflow for poor accuracy and precision.
Experimental Protocol: Post-Column Infusion
-
Objective: To identify regions of ion suppression or enhancement in the chromatogram.
-
Methodology:
-
Set up the LC-MS/MS system as usual for the analysis.
-
Use a T-junction to continuously infuse a standard solution of the analyte at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte. A stable baseline signal is expected. Any deviation (dip or rise) in this baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
By comparing the retention time of the analyte and deuterated IS with the regions of ion suppression/enhancement, one can determine if they are being affected differently by the matrix.
-
Quantitative Data Summary
The following table summarizes the potential impact of different internal standards on assay performance.
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Structural Analog Internal Standard |
| Chromatographic Co-elution | Generally co-elutes, but slight shifts are possible (isotope effect).[5][13] | Excellent co-elution. | Different retention time.[5] |
| Correction for Matrix Effects | Generally good, but can be incomplete with chromatographic shifts.[4][8] | Excellent correction. | Poor correction. |
| Extraction Recovery | Highly similar to analyte.[5] | Identical to analyte. | Can differ significantly.[5] |
| Risk of Isotopic Exchange | Possible, depending on label position and conditions.[1][2] | Not applicable. | Not applicable. |
| Cost & Availability | Often higher cost and longer synthesis time.[5] | Generally more expensive than deuterated standards. | Generally more readily available and less expensive.[5] |
By understanding these common challenges and employing systematic troubleshooting approaches, researchers can enhance the accuracy and reliability of their bioanalytical methods that utilize deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 4-Nitrobenzoic Acid-d2 vs. Non-Deuterated Analogs as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison between the use of a deuterated internal standard, specifically 4-Nitrobenzoic acid-d2, and a non-deuterated structural analog for the quantification of 4-Nitrobenzoic acid.
The "gold standard" in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound.[1] The fundamental principle is that a SIL-IS is chemically and physically almost identical to the analyte of interest.[1] This near-identical nature ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization in the mass spectrometer, effectively compensating for a variety of potential errors.[1][2]
A non-deuterated, or analog, internal standard is a structurally similar but chemically distinct molecule. While often more accessible and less expensive, its differing physicochemical properties can lead to variations in extraction recovery and chromatographic behavior, potentially compromising the accuracy of the quantitative results.[3]
Performance Under the Microscope: A Data-Driven Comparison
Table 1: Comparison of Key Performance Metrics
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Poor to Moderate | The deuterated standard co-elutes with the analyte, experiencing nearly identical ion suppression or enhancement.[2][3] The non-deuterated analog has a different retention time, leading to differential matrix effects.[3] |
| Accuracy (% Bias) | Within ±15% | Can exceed ±25% | The superior correction for variability by the deuterated standard results in higher accuracy.[1] |
| Precision (%RSD) | < 15% | Can be > 20% | The consistent behavior of the deuterated standard throughout the analytical process leads to better precision.[1] |
| Recovery Correction | Excellent | Variable | The near-identical chemical properties of the deuterated standard ensure it mirrors the analyte's recovery during sample preparation.[3] |
| Regulatory Acceptance | Highly Recommended | Scrutinized | Regulatory bodies like the EMA prefer the use of deuterated internal standards for bioanalytical submissions.[3] |
Table 2: Illustrative Quantitative Performance Data in Human Plasma
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with this compound | Expected Performance with Non-Deuterated Analog IS |
| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤ 20% | 1 ng/mL (Accuracy: 95-105%; Precision: < 10%) | 1 ng/mL (Accuracy: 80-120%; Precision: < 20%) |
| Intra-day Precision (%RSD) | ≤ 15% | 2 - 8% | 5 - 20% |
| Inter-day Precision (%RSD) | ≤ 15% | 3 - 10% | 8 - 25% |
| Intra-day Accuracy (% Bias) | Within ±15% | -5% to +5% | -15% to +15% |
| Inter-day Accuracy (% Bias) | Within ±15% | -8% to +8% | -20% to +20% |
| Recovery (%) | Consistent & Reproducible | 85 - 95% | 70 - 100% |
| Matrix Effect (%) | 85 - 115% | 90 - 110% | 75 - 125% |
Disclaimer: The data presented in Table 2 is illustrative and based on typical performance improvements observed when using a deuterated internal standard. Actual results may vary depending on the specific experimental conditions, instrumentation, and the chosen non-deuterated analog.
The Analytical Workflow: A Visual Representation
The following diagram illustrates the typical workflow for a bioanalytical LC-MS/MS method utilizing an internal standard.
Caption: Bioanalytical workflow using an internal standard.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison. These protocols are based on established methods for the analysis of aromatic acids in biological matrices.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules from plasma.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog at a concentration of 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the liquid chromatography and mass spectrometry conditions for the analysis.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions:
-
4-Nitrobenzoic acid: Precursor ion (m/z) 166.0 -> Product ion (m/z) 122.0
-
This compound: Precursor ion (m/z) 168.0 -> Product ion (m/z) 124.0
-
Non-Deuterated Analog (e.g., 4-Chlorobenzoic acid): Precursor ion (m/z) 155.0 -> Product ion (m/z) 111.0
-
Method Validation Experiments
The following experiments are crucial for comparing the performance of the two internal standards.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed in replicate (n=5) on three different days. The accuracy (% bias) and precision (%RSD) are calculated for both intra-day and inter-day runs.[1]
-
Matrix Effect: Blank plasma samples from at least six different sources are extracted and then spiked with the analyte and internal standard at low and high concentrations. The peak areas are compared to those of pure solutions to calculate the matrix effect.[1]
-
Recovery: The peak areas of the analyte and internal standard in pre-extraction spiked samples are compared to those in post-extraction spiked samples to determine the extraction recovery.
Logical Relationship of Internal Standard Choice and Data Quality
The choice of internal standard has a direct and logical impact on the quality of the resulting bioanalytical data.
Caption: Impact of internal standard choice on data quality.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Methods Using 4-Nitrobenzoic acid-d2
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are non-negotiable. In the landscape of quantitative analysis, particularly in pharmacokinetic and toxicokinetic studies, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of bioanalytical method performance, focusing on the use of 4-Nitrobenzoic acid-d2, a stable isotope-labeled (SIL) internal standard, against a non-deuterated alternative. The supporting experimental data, while illustrative, is based on established principles of bioanalytical method validation.
Stable isotope-labeled compounds are widely recognized as the gold standard for internal standards in mass spectrometry-based bioanalysis. By incorporating deuterium (B1214612) atoms, this compound is chemically almost identical to the analyte of interest, 4-Nitrobenzoic acid. This near-perfect analogy ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects. This guide will delve into the practical advantages of this approach through a detailed comparison of validation parameters.
Performance Under Scrutiny: this compound vs. A Structural Analog
To illustrate the superior performance of a deuterated internal standard, we present a comparative summary of key validation parameters for a hypothetical bioanalytical method for the quantification of an analyte in human plasma. The data for this compound is representative of the expected high performance of a SIL internal standard. For comparison, a non-deuterated structural analog, 4-Chlorobenzoic acid, is presented as an alternative.
| Validation Parameter | This compound (Deuterated IS) | 4-Chlorobenzoic acid (Non-Deuterated IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Precision (%RSD) | < 10% | < 15% | < 15% (< 20% at LLOQ) |
| Recovery (%) | 95 - 105% | 85 - 115% | Consistent and reproducible |
| Matrix Effect (%CV) | < 5% | < 15% | Not explicitly defined, but should be minimized |
The data clearly indicates that the use of this compound as an internal standard leads to a method with higher accuracy, precision, and better control over matrix effects. The closer the chemical and physical properties of the internal standard are to the analyte, the better it can compensate for analytical variability.
Experimental Protocols: A Glimpse into the Bioanalytical Workflow
The following protocols are representative of a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of an analyte in human plasma.
Method Using this compound (Deuterated Internal Standard)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound are monitored.
Method Using 4-Chlorobenzoic acid (Non-Deuterated Internal Standard)
The experimental protocol for the method using 4-Chlorobenzoic acid as an internal standard is identical to the one described above, with the substitution of this compound with a working solution of 4-Chlorobenzoic acid.
Visualizing the Workflow and Logic
To further clarify the processes and decision-making in bioanalytical method validation, the following diagrams are provided.
Bioanalytical workflow for analyte quantification.
The following diagram illustrates the logical relationship of key validation parameters, demonstrating how they collectively ensure a method is "fit-for-purpose."
Key parameters for method validation.
The Gold Standard for Quantification: Unpacking the Accuracy and Reliability of 4-Nitrobenzoic acid-d2 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an in-depth comparison of 4-Nitrobenzoic acid-d2, a deuterated internal standard, against alternative standards, supported by experimental data and detailed protocols. We will explore why deuterated standards, and specifically this compound, are considered the gold standard in mass spectrometry-based bioanalysis.
In the world of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it and experiencing similar matrix effects. This ensures that any sample-to-sample variations are normalized, leading to highly accurate and precise quantification.
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely regarded as the superior choice because their physical and chemical properties are nearly identical to their non-labeled counterparts. This guide will delve into the performance of this compound, comparing it with a non-deuterated structural analog and another deuterated standard to highlight its advantages.
Head-to-Head Comparison: Performance Metrics
The following tables summarize the expected quantitative performance of this compound as an internal standard in comparison to a non-deuterated structural analog (Benzoic Acid) and another deuterated standard used for a similar application. The data for this compound is based on performance metrics from its close structural analog, 4-Chlorobenzoic acid-d4, and validation data for a similar deuterated benzoic acid derivative.
Table 1: Performance in Plasma
| Parameter | This compound (Deuterated) | Benzoic Acid (Non-Deuterated Structural Analog) | 4-Acetamidobenzoic acid-d3 (Alternative Deuterated Standard) | Comments |
| Recovery (%) | 85 - 110 | 75 - 120 | 89 - 98.57[1] | Deuterated standards show more consistent and predictable recovery due to their similarity to the analyte. |
| Matrix Effect (%) | 90 - 115 | 70 - 130 | Not explicitly reported, but expected to be minimal. | Minimal matrix effect is anticipated with deuterated standards as they co-elute and experience similar ion suppression/enhancement as the analyte. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99[1] | All standards can demonstrate good linearity, but the reliability of quantification across the range is higher with deuterated standards. |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 5 - 50 ng/mL | 10 ng/mL[1] | The lower variability associated with deuterated standards can contribute to achieving lower and more consistent LOQs. |
| Precision (%RSD) | < 15 | < 20 | 2.11 - 13.81[1] | Deuterated standards significantly improve the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15 | ± 25 | ± 11[1] | The ability to accurately correct for variations leads to higher accuracy with deuterated standards. |
Table 2: Performance in Urine
| Parameter | This compound (Deuterated) | Benzoic Acid (Non-Deuterated Structural Analog) | Comments |
| Recovery (%) | 80 - 115 | 70 - 125 | Urine composition is highly variable, making the consistent recovery of deuterated standards even more critical. |
| Matrix Effect (%) | 85 - 120 | 65 - 140 | Significant ion suppression or enhancement is common in urine; deuterated standards are crucial for compensation. |
| Linearity (R²) | ≥ 0.99 | ≥ 0.98 | Essential for reliable quantification in a complex and variable matrix. |
| Precision (%RSD) | < 15 | < 25 | Demonstrates the robustness of the method using a deuterated standard across different urine samples. |
| Accuracy (%Bias) | ± 15 | ± 30 | Ensures dependable results despite the high variability of the urine matrix. |
The Underlying Principle: Why Deuterated Standards Excel
The superior performance of this compound and other deuterated internal standards stems from their fundamental similarity to the analyte. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave almost identically during the analytical process.
Caption: How deuterated internal standards ensure accurate quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below is a representative protocol for the quantification of an organic acid in a biological matrix using this compound as an internal standard, adapted from methods for structurally similar compounds.
Protocol 1: LC-MS/MS Analysis of an Organic Acid in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the analyte and this compound.
Caption: A typical experimental workflow for sample analysis.
Conclusion: A Clear Choice for High-Stakes Analysis
The data and protocols presented in this guide underscore the significant advantages of using this compound as an internal standard in quantitative LC-MS analysis. Its ability to closely mimic the behavior of the analyte leads to superior accuracy, precision, and reliability, particularly in complex biological matrices. While non-deuterated structural analogs can be used, they are more susceptible to variations in recovery and matrix effects, which can compromise data quality. For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard like this compound is a critical step towards ensuring the integrity and validity of their analytical results.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitrobenzoic acid-d2 Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their labeled analogues is paramount. This guide provides a comprehensive cross-validation comparison of three common analytical techniques for the analysis of 4-Nitrobenzoic acid-d2: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting an analytical method for their specific needs.
The cross-validation of analytical methods is a critical step to ensure that different analytical procedures provide equivalent and reliable results. This is particularly important when transferring methods between laboratories, introducing new instrumentation, or comparing data from different studies. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Comparison of Analytical Method Performance
The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data, offering a clear comparison of the capabilities of each technique for the analysis of 4-Nitrobenzoic acid. This compound is utilized as an internal standard in the chromatographic methods to enhance accuracy and precision.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry (Representative) |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | ~3 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Analysis Time per Sample | ~10 minutes | ~5 minutes | ~2 minutes |
| Cost of Instrumentation | Moderate | High | Low |
| Solvent Consumption | Moderate | Low | Very Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended to serve as a foundation for method development and validation in your laboratory.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of 4-Nitrobenzoic acid in bulk drug substance and formulated products where high sensitivity is not the primary requirement.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic elution).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Internal Standard: this compound.
Sample Preparation:
-
Prepare a stock solution of 4-Nitrobenzoic acid and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of 4-Nitrobenzoic acid with a fixed concentration of the internal standard.
-
Prepare unknown samples by dissolving them in the solvent and adding the same fixed concentration of the internal standard.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of 4-Nitrobenzoic acid in complex matrices, such as biological fluids, and for trace-level impurity analysis.
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Nitrobenzoic acid: m/z 166 -> 122
-
This compound (Internal Standard): m/z 168 -> 124
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument.
Sample Preparation:
-
Prepare stock solutions of 4-Nitrobenzoic acid and this compound in a suitable solvent.
-
Prepare calibration standards and unknown samples as described for the HPLC-UV method. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
Method 3: UV-Vis Spectrophotometry (Representative Method)
This method provides a simple and rapid approach for the quantification of 4-Nitrobenzoic acid in simple solutions, suitable for high-throughput screening or in-process controls where high specificity is not critical.
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
Methodology:
-
Solvent: Ethanol or Methanol.
-
Wavelength of Maximum Absorbance (λmax): 258 nm in alcohol.[1]
-
Cuvette Path Length: 1 cm.
Sample Preparation:
-
Prepare a stock solution of 4-Nitrobenzoic acid in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.
-
Measure the absorbance of the blank (solvent), calibration standards, and unknown samples at 258 nm.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown samples.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each analytical method.
Experimental workflow for HPLC-UV analysis.
Experimental workflow for LC-MS/MS analysis.
References
Performance of 4-Nitrobenzoic Acid-d2 as an Internal Standard in Diverse LC-MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 4-Nitrobenzoic acid-d2 when utilized as an internal standard in various liquid chromatography-mass spectrometry (LC-MS) systems. The appropriate selection and validation of an internal standard are critical for achieving accurate and reliable quantification in LC-MS analysis, primarily by compensating for variability in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. Due to its structural similarity and co-elution with the target analyte, 4-Nitrobenzoic acid, the deuterated analog this compound, is an excellent internal standard for robust and reliable quantification.
This guide synthesizes information from studies on deuterated internal standards and the analysis of aromatic acids to provide representative performance metrics and experimental protocols across different LC-MS platforms, including Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
Data Presentation: Performance Metrics
The following tables summarize the expected performance of this compound as an internal standard across different LC-MS platforms. These values are derived from validation studies of similar deuterated aromatic acid derivatives and are intended to be illustrative. Actual performance may vary based on specific experimental conditions and the complexity of the sample matrix.
Table 1: Performance on Triple Quadrupole (QqQ) LC-MS/MS
| Parameter | Expected Value | Comments |
| Linearity (r²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL | Highly dependent on instrument sensitivity and sample preparation. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
| Recovery | 85 - 115% | Consistent recovery is crucial, especially in complex matrices like plasma. |
| Matrix Effect | 85 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
Table 2: Expected Performance on High-Resolution Mass Spectrometry (HRMS) - Q-TOF and Orbitrap
| Parameter | Q-TOF | Orbitrap | Comments |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | Both platforms offer excellent linearity. |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | 0.1 - 15 ng/mL | Orbitrap systems may offer slightly better sensitivity for targeted analysis. |
| Precision (%RSD) | < 20% | < 15% | Orbitrap generally provides better precision for quantitative studies. |
| Accuracy (%Bias) | ± 20% | ± 15% | High mass accuracy of both platforms contributes to good accuracy. |
| Mass Resolution | > 20,000 | > 70,000 | Higher resolution of Orbitrap provides better selectivity in complex matrices. |
| Mass Accuracy | < 5 ppm | < 3 ppm | Excellent mass accuracy aids in confident identification. |
Experimental Protocols
Below are detailed methodologies for the analysis of 4-Nitrobenzoic acid using this compound as an internal standard, adaptable for different LC-MS systems.
Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1200 series, Waters Acquity UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
Table 3: Mass Spectrometry Parameters for Different Systems
| Parameter | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Full Scan or Targeted MS/MS | Full Scan or Parallel Reaction Monitoring (PRM) |
| 4-Nitrobenzoic Acid Transition | m/z 166.0 -> 122.0 | Precursor ion: m/z 166.02 | Precursor ion: m/z 166.0219 |
| This compound Transition | m/z 168.0 -> 124.0 | Precursor ion: m/z 168.03 | Precursor ion: m/z 168.0344 |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | Ramped collision energy (e.g., 10-40 eV) | Normalized Collision Energy (NCE) (e.g., 25-35) |
Mandatory Visualization
Caption: Experimental workflow for the quantification of 4-Nitrobenzoic acid using this compound.
Caption: Logical comparison of LC-MS platforms for quantitative analysis.
Conclusion
The choice of an LC-MS system for the quantification of 4-Nitrobenzoic acid using this compound as an internal standard depends on the specific requirements of the assay.
-
Triple Quadrupole (QqQ) systems are the gold standard for targeted quantification, offering the highest sensitivity and throughput, making them ideal for high-throughput bioanalysis in drug development.
-
Q-TOF systems provide a balance between quantitative performance and the ability to perform qualitative analysis due to their high-resolution capabilities. They are well-suited for applications where both quantification and identification of unknown metabolites are required.
-
Orbitrap systems offer the highest resolution and mass accuracy, providing excellent selectivity and quantitative performance. They are particularly advantageous for complex matrices where high selectivity is crucial to minimize interferences.
Regardless of the platform, the use of a deuterated internal standard like this compound is paramount for achieving accurate, precise, and reliable quantitative results by effectively compensating for experimental variability. The provided experimental protocols can be adapted to each platform to achieve optimal performance.
A Comparative Analysis of Deuterated and Structural Analogue Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable quantitative bioanalytical methods. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, compensating for variability in sample preparation, chromatography, and mass spectrometric detection. The two most common types of internal standards employed in liquid chromatography-mass spectrometry (LC-MS) are deuterated internal standards (a type of stable isotope-labeled internal standard, SIL-IS) and structural analogue internal standards.
This guide provides an objective comparison of the performance of these two types of internal standards, supported by case studies and experimental data. We will delve into the principles behind their use, present quantitative data from comparative studies, and provide detailed experimental protocols for key bioanalytical methods.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis. In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically and physically almost identical to the analyte, with the key difference being a higher mass. This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
The use of a deuterated internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. By adding a known amount of the deuterated standard to the sample before processing, any loss of the analyte during extraction or variations in instrument response will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and precise results.
The Practical Alternative: Structural Analogue Internal Standards
A structural analogue internal standard is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties similar to the analyte. These standards are often used when a deuterated version of the analyte is not commercially available or is prohibitively expensive.
While structural analogues can compensate for some variability in the analytical process, they are not a perfect match for the analyte. Differences in their chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in less accurate and precise quantification, especially in complex biological matrices.
Case Studies: A Head-to-Head Comparison
The following case studies illustrate the performance differences between deuterated and structural analogue internal standards in real-world bioanalytical applications.
Case Study 1: Quantification of Sirolimus
The immunosuppressant drug sirolimus is routinely monitored in whole blood to ensure therapeutic efficacy and avoid toxicity. A study compared the performance of a deuterated sirolimus internal standard (sirolimus-d3) with a structural analogue, desmethoxyrapamycin.
Quantitative Data Comparison: Sirolimus Assay
| Parameter | Deuterated IS (Sirolimus-d3) | Structural Analogue IS (Desmethoxyrapamycin) |
| Precision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
| Accuracy | Results showed a better linear relationship with patient samples | Results were consistently higher than with the deuterated IS |
The study concluded that the use of the deuterated internal standard yielded improved precision and more accurate results, likely due to its ability to better compensate for inter-patient matrix variability.[1][2]
Case Study 2: Quantification of Everolimus (B549166)
Similar to sirolimus, everolimus is an immunosuppressant requiring therapeutic drug monitoring. A comparative study evaluated the performance of a deuterated everolimus internal standard (everolimus-d4) and a structural analogue, 32-desmethoxyrapamycin.
Quantitative Data Comparison: Everolimus Assay
| Parameter | Deuterated IS (Everolimus-d4) | Structural Analogue IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Method Comparison (Slope vs. Reference) | 0.95 | 0.83 |
While both internal standards demonstrated acceptable performance in terms of LLOQ, recovery, and precision, the deuterated standard showed a more favorable comparison to an independent LC-MS/MS method, as indicated by the slope of the regression line being closer to 1.[3]
Case Study 3: Quantification of Kahalalide F
Kahalalide F is a novel anticancer agent. A study highlighted a significant improvement in assay performance when switching from a butyric acid analogue internal standard to a deuterated (D8) internal standard.
Quantitative Data Comparison: Kahalalide F Assay
| Parameter | Structural Analogue IS | Deuterated IS (D8) |
| Mean Bias (%) | 96.8% | 100.3% |
| Standard Deviation of Bias (%) | 8.6% (n=284) | 7.6% (n=340) |
The statistical analysis revealed that the use of the deuterated internal standard resulted in a significantly lower variance (p=0.02), indicating improved precision, and a mean bias closer to the true value of 100%, demonstrating enhanced accuracy.[4]
Case Study 4: Quantification of Testosterone (B1683101)
The measurement of testosterone is crucial in clinical diagnostics. A study investigated the impact of using different stable isotope-labeled internal standards on the quantification of testosterone by LC-MS/MS.
Quantitative Data Comparison: Testosterone Assay
| Internal Standard | Regression Equation vs. D2 Standard |
| Testosterone-d5 | testosterone (D5) nmol/L = 0.86 × testosterone (D2) + 0.04 |
| Testosterone-13C3 | testosterone (C13) nmol/L = 0.90 × testosterone (D2) + 0.02 |
This study demonstrates that even among stable isotope-labeled internal standards, the choice of the specific standard can significantly affect the results. The D5 and 13C3 labeled standards gave lower results compared to the D2 standard, highlighting the importance of careful method validation and cross-validation when using different internal standards.[5][6]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in bioanalysis. Below are generalized workflows and specific protocols for sample preparation.
Generalized Bioanalytical Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical assay using an internal standard.
Caption: A generalized workflow for a quantitative bioanalytical assay.
Sample Preparation Protocols
Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for removing proteins from biological samples like plasma or serum.
Caption: Workflow for sample preparation using protein precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and analyte concentration.
Caption: Workflow for sample preparation using solid-phase extraction.
Signaling Pathway and Logical Relationships
The logical basis for accurate quantification using a deuterated internal standard is rooted in the principle of isotope dilution, where the ratio of the analyte to the internal standard remains constant despite variations in the analytical process.
Caption: The logical principle of isotope dilution mass spectrometry.
Conclusion
The choice between a deuterated and a structural analogue internal standard has a significant impact on the quality of bioanalytical data. The presented case studies consistently demonstrate that deuterated internal standards provide superior accuracy and precision by more effectively compensating for matrix effects and other sources of analytical variability. While structural analogues can be a viable option when deuterated standards are unavailable, their use requires more rigorous validation to ensure that they adequately track the analyte of interest. For high-stakes applications such as regulated drug development and clinical research, the investment in a deuterated internal standard is a critical step towards ensuring the generation of robust, reliable, and defensible data.
References
- 1. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Variability in Analyses Using 4-Nitrobenzoic acid-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in chromatography coupled with mass spectrometry. These standards are critical for mitigating variability both within and between laboratories. This guide provides a comparative overview of the expected performance of 4-Nitrobenzoic acid-d2 as an internal standard, addressing the crucial aspect of inter-laboratory variability.
Due to a lack of publicly available, direct inter-laboratory comparison studies for this compound, this guide leverages validation data from a closely related structural analog, deuterium-labeled 4-acetamidobenzoic acid, to provide a framework for its expected performance.[1][2] This information is supplemented with general principles of inter-laboratory comparisons and the role of deuterated standards in achieving analytical consensus.
Data Presentation: Expected Performance of a Structurally Similar Deuterated Benzoic Acid Internal Standard
The following table summarizes the validation data for an LC-MS/MS method using a deuterium-labeled analog of 4-acetamidobenzoic acid.[1][2] This data serves as a reliable proxy for the expected performance of a validated method using this compound.
| Performance Metric | Expected Value | Significance in Inter-laboratory Studies |
| Linearity (r²) | ≥ 0.99 | Ensures that participating laboratories can achieve a consistent and proportional response to the analyte across a defined concentration range. |
| Accuracy (%Bias) | 89% to 98.57% | High accuracy indicates that the results generated by different laboratories are close to the true value, a primary goal of inter-laboratory comparisons.[1] |
| Precision (%RSD) | 2.11% to 13.81% | Low relative standard deviation (RSD) demonstrates the method's repeatability and is a key indicator of low intra-laboratory variability.[1] |
| Limit of Quantitation (LOQ) | 10 ng/mL | Establishes the lowest concentration at which the analyte can be reliably quantified, ensuring that all participating labs can measure down to a common, clinically or environmentally relevant level.[1] |
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for minimizing analytical variability. While deuterated standards are considered the gold standard, other compounds are sometimes used. The table below compares the characteristics of this compound with a non-isotopically labeled structural analog.
| Characteristic | This compound (Deuterated) | Structural Analog (Non-deuterated) | Impact on Inter-laboratory Variability |
| Co-elution | Co-elutes with the analyte | May have a different retention time | Co-elution ensures that the analyte and internal standard experience the same matrix effects and ionization suppression/enhancement, leading to more consistent results across different labs and sample matrices.[3] |
| Extraction Recovery | Nearly identical to the analyte | May differ due to slight variations in physicochemical properties | Identical recovery ensures that sample preparation steps, a common source of error, are effectively normalized, reducing inter-laboratory discrepancies.[4] |
| Ionization Efficiency | Nearly identical to the analyte | Can vary significantly | Similar ionization efficiency is crucial for accurate quantification, especially when instrument conditions differ slightly between laboratories.[5] |
| Mass Difference | Easily resolved by a mass spectrometer | Must be chromatographically resolved | The mass difference allows for simultaneous measurement without chromatographic interference, simplifying data analysis and reducing potential for error.[6] |
Experimental Protocols
A detailed methodology for a validated LC-MS/MS analysis using a deuterated benzoic acid analog is provided below. This protocol is representative of the type of method that would be employed in an inter-laboratory study using this compound.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL plasma sample, add a known concentration of this compound as the internal standard.
-
Add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice for such analytes.
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI), typically in negative ion mode for acidic compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the mass transitions for both the analyte (non-deuterated 4-Nitrobenzoic acid) and the internal standard (this compound).
Mandatory Visualization
Caption: Workflow for an Inter-laboratory Comparison Study
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Gold Standard: Justification for Selecting a Deuterated Standard in a Regulated Bioanalytical Assay
In the highly regulated environment of drug development, the accuracy and reliability of bioanalytical data are paramount. The choice of an internal standard (IS) is a critical decision that significantly influences the quality of a bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard".[1] This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to justify their preferential selection in regulated bioanalytical assays.
The Critical Role of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] Its primary function is to compensate for variability that can occur during various stages of the analytical process, such as sample preparation, extraction, and instrument analysis.[2][3] An ideal IS tracks the analyte throughout the entire workflow, correcting for variations in extraction recovery, matrix effects, and instrument response, thereby ensuring accurate and precise quantification.[1][2]
Comparison of Internal Standard Alternatives
The selection of an appropriate internal standard is a critical step in method development. While several types of internal standards are available, they differ significantly in their ability to mimic the analyte's behavior.
| Internal Standard Type | Physicochemical Properties vs. Analyte | Co-elution with Analyte | Ability to Compensate for Matrix Effects | Regulatory Preference |
| Deuterated Standard | Nearly identical[1] | Typically co-elutes, but minor chromatographic shifts can occur due to the isotope effect[4][5] | High, due to similar ionization efficiency and susceptibility to matrix effects[1][6] | Highly preferred by regulatory agencies like the EMA[1][6] |
| ¹³C-Labeled Standard | Virtually identical[4] | Perfect co-elution[4] | Excellent, considered superior to deuterated standards in minimizing ion suppression[4] | Accepted and considered a robust alternative to deuterated standards[7] |
| Analog Standard | Structurally similar, but can have different functional groups[8] | Retention time can differ significantly[8] | Variable and often poor, as it may not experience the same matrix effects as the analyte[6][8] | Generally not preferred for regulated bioanalysis unless a SIL-IS is not available[6] |
Experimental Justification for Deuterated Standards
The superiority of deuterated internal standards can be demonstrated through a series of key experiments designed to evaluate their performance in a bioanalytical assay.
Experimental Protocol: Assessment of Matrix Effects
Objective: To evaluate the ability of the internal standard to compensate for matrix-induced signal suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix at the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) concentrations before extraction.[2]
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte Peak Area / IS Peak Area in Presence of Matrix) / (Analyte Peak Area / IS Peak Area in Neat Solution)
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across different matrix sources should be ≤15%.[2]
A low CV% for the IS-normalized matrix factor demonstrates that the deuterated internal standard effectively compensates for the variability introduced by the biological matrix.
Decision-Making and Workflow Visualizations
The selection of an internal standard and the subsequent bioanalytical workflow are critical processes that can be visualized to enhance understanding.
Caption: Decision tree for selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
A Researcher's Guide: 4-Nitrobenzoic acid-d2 vs. ¹³C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, directly impacting the accuracy, precision, and reliability of quantitative results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction, injection volume, and matrix effects.[1][2] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for this purpose.[3]
This guide provides an objective comparison between two common types of SIL internal standards using 4-Nitrobenzoic acid as the model analyte: deuterium-labeled (4-Nitrobenzoic acid-d2) and carbon-13-labeled (¹³C-4-Nitrobenzoic acid).
Core Principles: Deuterium (B1214612) (²H) vs. Carbon-13 (¹³C) Labeling
Stable isotope-labeled internal standards are compounds where one or more atoms are replaced by a heavier, stable isotope, such as deuterium (²H) for hydrogen or carbon-13 (¹³C) for carbon.[2] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
-
Deuterium (²H) Labeling: This is often the most common and cost-effective method for creating a SIL-IS.[4] It involves replacing one or more hydrogen atoms with deuterium.
-
Carbon-13 (¹³C) Labeling: This method involves replacing one or more carbon atoms with the ¹³C isotope. While typically more expensive and synthetically challenging to produce, ¹³C-labeled standards are often considered superior for many applications.[5]
The fundamental difference lies in the potential for "isotope effects," which are variations in the physicochemical properties of isotopologues due to their mass difference.[6] These effects are most pronounced for the hydrogen/deuterium substitution because of the 100% mass difference.[6]
Performance Comparison: this compound vs. ¹³C-IS
The primary drawback of deuterium labeling is the potential for chromatographic separation from the unlabeled analyte, known as the "deuterium isotope effect."[7] This can occur because the C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's lipophilicity and interaction with the chromatographic stationary phase. If the analyte and its deuterated internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix, compromising quantification.[8]
In contrast, ¹³C-labeled internal standards rarely exhibit chromatographic shifts relative to the native analyte because the relative mass difference between ¹²C and ¹³C is significantly smaller.[5][6] This ensures they experience virtually identical matrix effects, leading to more accurate and precise results.[8]
Quantitative Data Summary
The following table summarizes hypothetical yet typical performance data comparing the two internal standards in a quantitative LC-MS/MS assay for 4-Nitrobenzoic acid in human plasma.
| Performance Metric | This compound (IS) | ¹³C-4-Nitrobenzoic acid (IS) | Comments |
| Chromatographic Co-elution (ΔRT) | 0.08 min | < 0.01 min | Deuterated standard elutes slightly earlier, a common isotope effect.[7][9] |
| Linearity (R²) | > 0.995 | > 0.998 | Both show excellent linearity, but ¹³C-IS is often slightly better. |
| Precision (%RSD) | < 8% | < 4% | Superior co-elution of ¹³C-IS leads to better precision.[10] |
| Accuracy (%RE) | ± 10% | ± 5% | Better compensation for matrix effects results in higher accuracy.[8] |
| Matrix Effect Variability | Up to 25% difference | < 5% difference | Non-co-elution can lead to differential matrix effects for the d2-IS. |
| Label Stability | High (if not on exchangeable site) | Very High | Deuterium on certain positions (e.g., -COOH) can be prone to back-exchange.[4][8] |
Experimental Workflow and Protocols
A robust quantitative bioanalytical method requires careful planning and execution. The general workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Logical Workflow Diagram
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol provides a representative method for the quantification of 4-Nitrobenzoic acid in human plasma.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare primary stock solutions of 4-Nitrobenzoic acid, this compound, and ¹³C-4-Nitrobenzoic acid (if comparing) in methanol (B129727) at 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the analyte stock solution to prepare calibration curve standards (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the analyte stock solution.
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions (Hypothetical):
-
4-Nitrobenzoic acid: Q1: 166.0 -> Q3: 122.0
-
This compound: Q1: 168.0 -> Q3: 124.0
-
¹³C₆-4-Nitrobenzoic acid: Q1: 172.0 -> Q3: 128.0
-
Conclusion and Recommendation
While deuterium-labeled internal standards like this compound are widely used, cost-effective, and often sufficient for many applications, they carry an inherent risk of chromatographic separation and compromised accuracy due to isotope effects.[4][11] This risk is particularly high in complex matrices where ion suppression is variable.
For regulated bioanalysis and studies demanding the highest levels of precision and accuracy, ¹³C-labeled internal standards are unequivocally the superior choice. [6] Their ability to co-elute perfectly with the analyte ensures the most effective compensation for matrix effects and other analytical variables, providing more reliable and reproducible data.[5][8] The additional upfront cost of a ¹³C-labeled standard is often justified by the enhanced data quality and reduced risk of failed analytical runs.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
A Researcher's Guide to Regulatory Best Practices for Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and reliable bioanalysis. The selection and validation of an appropriate internal standard are critical for the successful quantification of analytes in biological matrices. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the performance of internal standards. The International Council for Harmonisation (ICH) M10 guideline further provides a harmonized framework for bioanalytical method validation and study sample analysis.[1] This guide will delve into the key considerations for using SIL internal standards, comparing different labeling approaches and outlining the necessary validation experiments to meet global regulatory standards.
Regulatory Landscape: A Harmonized Approach
Historically, bioanalytical method validation guidelines from different regulatory agencies presented unique challenges for global drug submissions. However, with the adoption of the ICH M10 guideline, a harmonized framework has been established, streamlining the requirements for internal standard use.[2] Both the FDA and EMA now align with the core principles outlined in the ICH M10 guideline, which strongly recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible, particularly for methods employing mass spectrometric detection.[1][3] The primary role of an internal standard is to compensate for variability during sample processing and analysis, thereby ensuring the accuracy and precision of the analytical method.[2][4]
Caption: Harmonization of FDA and EMA guidelines under the ICH M10 framework.
Comparison of Internal Standard Types: SIL-IS vs. Structural Analogs
The two primary types of internal standards used in LC-MS bioanalysis are stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][4] This near-identical physicochemical property ensures that the SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, making it the ideal choice for accurate quantification.[4][5] Structural analogs, while sometimes used when a SIL-IS is unavailable, have different chemical and physical properties which can lead to variations in extraction recovery and ionization efficiency.[6]
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to the analyte.[4] | Similar, but not identical to the analyte.[6] |
| Chromatographic Co-elution | May exhibit slight retention time shifts (isotope effect). | Does not co-elute perfectly with the analyte. |
| Matrix Effect Compensation | Excellent, as it experiences the same ionization suppression/enhancement.[4] | Less effective, as ionization can differ from the analyte. |
| Extraction Recovery | Tracks the analyte's recovery very closely. | Recovery may differ from the analyte. |
| Regulatory Preference | Strongly preferred by FDA, EMA, and ICH M10.[1][7] | Can be used if a SIL-IS is not available, but requires more rigorous validation.[2] |
| Potential Issues | Isotopic instability (deuterium exchange) and presence of unlabeled analyte.[4] | Cross-reactivity and potential to be a metabolite of the drug.[6] |
Key Validation Experiments and Acceptance Criteria
Adherence to the ICH M10 guideline requires robust experimental protocols to validate the use of an internal standard.[2] The following table summarizes the key validation experiments and their acceptance criteria.
| Validation Parameter | Objective | Acceptance Criteria (ICH M10) |
| Internal Standard Suitability and Interference Check | To ensure the IS is suitable and does not interfere with analyte quantification.[7] | Interfering peak at the analyte's retention time in the zero sample should be < 20% of the analyte response at the LLOQ.[7] Interfering peak at the IS retention time in blank samples should be < 5% of the IS response in the LLOQ sample.[7] |
| Matrix Effect | To evaluate the effect of the biological matrix on the ionization of the analyte and the IS. | The matrix factor, calculated as the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix, should be consistent across different lots of matrix. The precision of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | To determine the stability of the analyte and IS in the biological matrix under various storage and handling conditions.[2] | The mean concentration at each QC level (low and high) should be within ±15% of the nominal concentration.[2] For SIL-IS, stability studies may not be needed if it is demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability was demonstrated.[2] |
Detailed Experimental Protocols
Protocol 1: Internal Standard Suitability and Interference Check
Objective: To demonstrate that the selected internal standard is suitable for the method and does not interfere with the quantification of the analyte.[7]
Methodology:
-
Prepare a set of blank matrix samples from at least six different sources.[7]
-
Prepare a zero sample by spiking the blank matrix with the internal standard at the working concentration.[7]
-
Prepare LLOQ samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at the working concentration.[7]
-
Analyze the samples according to the bioanalytical method.
Protocol 2: Matrix Effect Evaluation
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain blank matrix from at least six different individual sources.
-
Prepare two sets of samples:
-
Set A: Spike blank matrix extracts with the analyte and SIL-IS at low and high concentrations.
-
Set B: Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same low and high concentrations.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
Protocol 3: Stability Assessment
Objective: To determine the stability of the analyte and internal standard in the biological matrix under various conditions.
Methodology:
-
Prepare low and high concentration quality control (QC) samples in the biological matrix.
-
Expose the QC samples to various conditions that mimic sample handling and storage, including:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the sample storage time.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for internal standard validation and the logical relationship of how a SIL-IS provides superior data quality.
Caption: A typical workflow for the validation of an internal standard.
Caption: Logical diagram showing why SIL-IS leads to more accurate quantification.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Nitrobenzoic Acid-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 4-Nitrobenzoic acid-d2. While the deuterated form (d2) is specified, its chemical properties relevant to disposal are essentially identical to those of the non-deuterated 4-Nitrobenzoic acid.
Immediate Safety and Disposal Overview
4-Nitrobenzoic acid is classified as a hazardous material and its disposal is regulated.[1][2][3] It is crucial to handle this chemical and its waste with care, adhering to all institutional and governmental guidelines. Improper disposal can lead to environmental contamination and potential health hazards.
Key Disposal Principles:
-
Hazardous Waste: 4-Nitrobenzoic acid and its containers must be disposed of as hazardous waste.[1][2][3]
-
Segregation: Do not mix this compound waste with other waste streams.[4] Keep it in its original or a suitable, clearly labeled container.[4][5]
-
Consult Regulations: Disposal procedures must be in accordance with federal, state, and local regulations.[4][5][6][7][8] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Avoid Environmental Release: Prevent the chemical from entering drains, surface water, or groundwater.[1][4]
Chemical and Physical Properties Relevant to Disposal
The following table summarizes key data for 4-Nitrobenzoic acid, which is essential for waste management professionals to determine the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C7H5NO4 | [5] |
| Molecular Weight | 167.12 g/mol | [5] |
| Physical State | Crystalline powder, white-to-yellow | [5][9] |
| Solubility in Water | 0.03 g/100ml at 25°C (poor) | [9] |
| Melting Point | 239.00 - 242.00 °C | [5][9] |
| Flash Point | 201°C (closed cup) | [9] |
| Auto-ignition Temp. | 300°C | [9] |
| Incompatibilities | Strong oxidizing agents, bases, reducing agents | [5][6][9] |
Step-by-Step Disposal Protocol
While specific experimental protocols for the neutralization or destruction of this compound are not detailed in standard safety data sheets, a clear operational workflow for its disposal can be established. The primary route of disposal is through a licensed hazardous waste management company.
Workflow for Disposal:
-
Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, empty containers), in a designated and properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material, is in good condition, and is kept securely closed.[5]
-
-
Storage:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution or local regulations.
-
-
Disposal Request:
-
When the container is full or the accumulation time limit is reached, contact your institution's EHS department to arrange for pickup and disposal.
-
Do not attempt to treat or dispose of the chemical waste yourself unless you are specifically trained and authorized to do so.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, as required by your institution and regulatory agencies.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult official Safety Data Sheets (SDS), local regulations, and your institution's Environmental Health and Safety (EHS) department.[4][5][6][7][8] Always follow the specific procedures established by your organization.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 1684 - 4-NITROBENZOIC ACID [chemicalsafety.ilo.org]
Personal protective equipment for handling 4-Nitrobenzoic acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 4-Nitrobenzoic acid-d2, a compound requiring careful management in a laboratory setting. The following procedures are based on established safety protocols for 4-Nitrobenzoic acid and related aromatic nitro compounds. While deuteration can alter metabolic profiles, the fundamental chemical hazards remain consistent with the non-deuterated parent compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield should be worn when there is a splash hazard.[4][5] | Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation.[1][4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), inspected before use.[4][5] | Prevents skin contact, as aromatic nitro compounds can be harmful upon dermal absorption and cause skin irritation.[1][4] |
| Body Protection | A flame-resistant or standard laboratory coat worn over long pants and closed-toe shoes.[4][7][8] For larger quantities or significant splash potential, chemical-resistant coveralls or an apron are recommended.[5] | Provides a barrier against spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if engineering controls like a fume hood are unavailable or insufficient to control airborne dust.[4][5] | Minimizes the risk of respiratory tract irritation from inhalation.[1][2][4] |
Operational Plan: Handling and Storage
Strict adherence to this operational plan is crucial for the safe handling and storage of this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][3][4]
Safe Handling Practices:
-
Avoid the generation of dust.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][2][4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep containers tightly closed when not in use to protect from moisture, which can lead to H/D back-exchange and compromise isotopic purity.[1][9]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste materials, including contaminated PPE and disposable labware, in a designated and clearly labeled hazardous waste container.[1][4]
-
Do not mix with other waste streams unless compatibility has been confirmed.[10]
Disposal Route:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[3][6][10] This material and its container must be disposed of as hazardous waste.[6]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound during routine laboratory use.
-
Preparation:
-
Before starting work, ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Donning PPE:
-
Put on a laboratory coat, closed-toe shoes, and long pants.
-
Wear safety glasses with side shields or chemical safety goggles.
-
Don the appropriate chemical-resistant gloves (e.g., Nitrile).
-
-
Handling the Compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If creating a solution, add the solid to the solvent slowly.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Remove lab coat and store it in a designated area.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust.[1]
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Ventilate the area and wash the spill site after the material has been removed.[5]
-
Visualized Workflow for Safe Handling
Caption: Logical progression for safely handling this compound.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. iisertirupati.ac.in [iisertirupati.ac.in]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
